6-Chloropyridazine-3-carbonitrile
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-chloropyridazine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-5-2-1-4(3-7)8-9-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMUOLGNUZURDEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN=C1C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00538939 | |
| Record name | 6-Chloropyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35857-89-7 | |
| Record name | 6-Chloropyridazine-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00538939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloropyridazine-3-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
6-Chloropyridazine-3-carbonitrile CAS number and properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-3-carbonitrile is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-deficient pyridazine ring substituted with a chloro and a cyano group, make it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and subsequent reactions, and its applications in research and development.
Chemical and Physical Properties
This compound is typically a solid at room temperature. The key physicochemical properties are summarized in the tables below.
Table 1: General and Chemical Properties
| Property | Value | Source(s) |
| CAS Number | 35857-89-7 | [1][2] |
| Molecular Formula | C₅H₂ClN₃ | [1][2] |
| Molecular Weight | 139.54 g/mol | [1][2] |
| IUPAC Name | This compound | [2] |
| Synonym(s) | 6-Chloro-3-pyridazinecarbonitrile, 3-Chloro-6-cyanopyridazine | [1][3] |
| SMILES | ClC1=CC=C(N=N1)C#N | [1] |
Table 2: Physical Properties
| Property | Value | Source(s) |
| Melting Point | 116-120 °C | |
| Boiling Point | No data available | |
| Appearance | Solid | |
| Solubility | No specific data available; expected to be soluble in common organic solvents like dichloromethane. | |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | [1] |
| logP | 1.00168 | [1] |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and a representative subsequent reaction.
Synthesis of this compound via Dehydration of 6-Chloropyridazine-3-carboxamide
This protocol describes the synthesis of the title compound from its corresponding carboxamide, a common and efficient method.[4]
Materials:
-
6-Chloropyridazine-3-carboxamide (15 g, 95.5 mmol)
-
Pyridine (22.6 g, 23.1 mL, 286.6 mmol)
-
Trifluoroacetic anhydride (TFAA)
-
Dichloromethane
-
Argon (or other inert gas)
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and dropping funnel
-
Cooling bath (e.g., dry ice/acetone)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Suspend 6-chloropyridazine-3-carboxamide (15 g, 95.5 mmol) and pyridine (22.6 g, 23.1 mL, 286.6 mmol) in dichloromethane in a round-bottom flask.
-
Cool the suspension to -30°C under an argon atmosphere using a cooling bath.
-
Slowly add trifluoroacetic anhydride (TFAA) dropwise with vigorous stirring, ensuring the internal temperature does not exceed -20°C.
-
Maintain the reaction at this temperature for 19.5 hours.
-
Allow the reaction mixture to warm to room temperature naturally.
-
Proceed with an appropriate aqueous workup and extraction with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Representative Reaction: Nucleophilic Aromatic Substitution
This compound is an excellent substrate for nucleophilic aromatic substitution (SNA_r) reactions, where the chloro group is displaced by a nucleophile. This is a key reaction for introducing further molecular diversity.
Materials:
-
This compound
-
A primary or secondary amine (e.g., morpholine, piperidine)
-
A suitable solvent (e.g., ethanol, DMF, or dioxane)
-
A non-nucleophilic base (e.g., K₂CO₃ or Et₃N), if necessary
Equipment:
-
Reaction flask with a condenser and magnetic stirrer
-
Heating mantle or oil bath
-
Standard laboratory glassware for workup and purification
General Procedure:
-
Dissolve this compound in a suitable solvent in a reaction flask.
-
Add the amine nucleophile (typically 1.1 to 1.5 equivalents). If the amine salt is formed, a base may be required to liberate the free amine.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel or recrystallization to obtain the desired substituted pyridazine product.
Applications in Research and Drug Development
The pyridazine scaffold is a recognized privileged structure in medicinal chemistry, appearing in numerous compounds with diverse biological activities. This compound serves as a crucial intermediate in the synthesis of:
-
Stearoyl-CoA desaturase-1 (SCD1) inhibitors: It is a reactant in the synthesis of spiropiperidine-based SCD1 inhibitors, which are investigated for the treatment of metabolic diseases.[4]
-
Novel Agrochemicals: The pyridazine core is present in various herbicides and insecticides.[5]
-
Antiviral and Anticancer Agents: Pyridazine derivatives have shown potential as antiviral and anticancer therapeutics.[5]
The reactivity of the chloro and cyano groups allows for a wide range of chemical transformations, making it an ideal starting material for generating libraries of compounds for high-throughput screening in drug discovery campaigns.
Visualizations
Synthesis Workflow
Caption: Synthesis of this compound.
Reaction Workflow
Caption: General workflow for SNAr reactions.
References
An In-depth Technical Guide to the Physicochemical Properties of 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 6-Chloropyridazine-3-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates available data on its structural, physical, and chemical characteristics, alongside general experimental protocols for their determination.
Chemical Identity and Structure
This compound is a substituted pyridazine ring bearing a chlorine atom at the 6-position and a nitrile group at the 3-position. Its chemical structure and basic identifiers are crucial for its application in synthesis and biological studies.
Table 1: Compound Identification
| Identifier | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 35857-89-7 | [PubChem][1] |
| Molecular Formula | C₅H₂ClN₃ | [PubChem][1] |
| SMILES | C1=CC(=NN=C1C#N)Cl | [PubChem][2] |
| InChIKey | YMUOLGNUZURDEW-UHFFFAOYSA-N | [PubChem][2] |
Physicochemical Properties
The physicochemical properties of this compound are essential for predicting its behavior in various chemical and biological systems, including solubility, permeability, and metabolic stability.
Table 2: Physicochemical Data
| Property | Value | Source |
| Molecular Weight | 139.54 g/mol | [PubChem][1] |
| Melting Point | Data not available | - |
| Boiling Point (Predicted) | 335.103 °C at 760 mmHg | ChemNet |
| LogP (Computed) | 1.00168 | [ChemScene][3] |
| Topological Polar Surface Area (TPSA) | 49.57 Ų | [ChemScene][3] |
| Hydrogen Bond Donors | 0 | [ChemScene][3] |
| Hydrogen Bond Acceptors | 3 | [ChemScene][3] |
| Rotatable Bonds | 0 | [ChemScene][3] |
Experimental Protocols
While specific experimental data for this compound is limited in publicly available literature, the following are detailed, generalized methodologies for determining key physicochemical properties of solid organic compounds.
Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid compound transitions to a liquid.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or similar)
-
Capillary tubes (sealed at one end)
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Ensure the compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.
-
Pack a small amount of the compound into the open end of a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
-
Place the capillary tube into the heating block of the melting point apparatus.
-
Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point (if known from predictions or literature on analogous compounds).
-
Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (the beginning of the melting range).
-
Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).
-
A sharp melting range (0.5-2 °C) is indicative of a pure compound.
Solubility Determination (Isothermal Shake-Flask Method)
Objective: To quantify the solubility of the compound in a specific solvent at a given temperature.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure:
-
Add an excess amount of the solid compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO). The presence of undissolved solid is crucial to ensure a saturated solution.
-
Seal the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Allow the vials to stand undisturbed at the same temperature for a short period to let the excess solid settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial to remove any undissolved solid.
-
Accurately dilute the filtrate with a known volume of an appropriate solvent.
-
Analyze the concentration of the compound in the diluted solution using a pre-calibrated analytical method.
-
Calculate the solubility in units such as mg/mL or mol/L.
Spectral Data
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show two doublets in the aromatic region, corresponding to the two protons on the pyridazine ring. The chemical shifts and coupling constants would be characteristic of the electronic environment influenced by the chlorine and nitrile substituents.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the nitrile group will appear at a characteristic downfield shift, and the carbons attached to the chlorine and nitrogen atoms will also have specific chemical shifts.
-
IR (Infrared) Spectroscopy: Key vibrational frequencies are expected for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-Cl stretching, and C=C and C=N stretching vibrations of the pyridazine ring.
-
MS (Mass Spectrometry): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M+2 peak, which is a key diagnostic feature.
Synthesis and Reactivity
This compound is a valuable synthetic intermediate. The chloro and nitrile functionalities offer versatile handles for further chemical modifications. For instance, the chlorine atom can be displaced by various nucleophiles in SNAr reactions, allowing for the introduction of diverse functional groups. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
A potential synthetic route to this compound could involve the chlorination and subsequent cyanation of a pyridazine precursor.
Caption: A generalized synthetic workflow for this compound.
Biological and Medicinal Chemistry Context
While specific signaling pathways involving this compound have not been extensively documented in public literature, pyridazine derivatives are a well-established class of compounds in medicinal chemistry with a broad range of biological activities. They are known to interact with various biological targets. For instance, derivatives of similar chloropyridazines have been investigated for their potential as analgesic agents by targeting enzymes like cyclooxygenase (COX).[4]
The development of a drug candidate from a lead compound like this compound would typically follow a structured workflow.
Caption: A conceptual workflow for drug discovery starting from this compound.
This guide serves as a foundational resource for professionals working with this compound. Further experimental investigation is encouraged to fully characterize this compound and explore its potential in various scientific applications.
References
- 1. 6-Amino-3-chloropyridazine | C4H4ClN3 | CID 21643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C5H2ClN3 | CID 13382871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. Design, Synthesis and Biological Evaluation of 5-amino-3-aryl-1-(6'-chloropyridazin-3'-yl)pyrazoles and their Derivatives as Analgesic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-Chloropyridazine-3-carbonitrile: Molecular Characteristics, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-Chloropyridazine-3-carbonitrile, a heterocyclic organic compound of significant interest in medicinal chemistry and materials science. This document details its molecular structure, physicochemical properties, and key synthetic methodologies. Furthermore, it explores its role as a crucial intermediate in the development of therapeutic agents.
Molecular Structure and Physicochemical Properties
This compound is a substituted pyridazine featuring a chlorine atom at the 6-position and a nitrile group at the 3-position. Its chemical structure and key properties are summarized below.
Table 1: Molecular and Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₂ClN₃ | [1][2] |
| Molecular Weight | 139.54 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 35857-89-7 | [1][2] |
| Canonical SMILES | C1=CC(=NN=C1Cl)C#N | [1] |
| Appearance | White to off-white solid | |
| Solubility | Sparingly soluble in water |
Synthesis of this compound
The synthesis of this compound typically proceeds from readily available precursors, with 3,6-dichloropyridazine being a common starting material. The key transformation involves the selective replacement of one of the chlorine atoms with a nitrile group, a reaction known as cyanation.
Experimental Protocol: Palladium-Catalyzed Cyanation
A prevalent and efficient method for the synthesis of this compound is the palladium-catalyzed cyanation of 3,6-dichloropyridazine. This method offers high yields and selectivity under relatively mild conditions.
Materials:
-
3,6-dichloropyridazine
-
Zinc cyanide (Zn(CN)₂) or Potassium hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃)
-
Ligand (e.g., dppf)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMA)
-
Inert gas (e.g., Argon, Nitrogen)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 3,6-dichloropyridazine, the cyanide source (e.g., Zinc cyanide), the palladium catalyst, and the ligand.
-
Add the anhydrous polar aprotic solvent to the flask.
-
Heat the reaction mixture to a temperature typically ranging from 80°C to 120°C.
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with an appropriate aqueous solution (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over an anhydrous drying agent (e.g., Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization, to obtain pure this compound.
Logical Workflow for the Synthesis of this compound
References
An In-depth Technical Guide to the Spectral Data of 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for the heterocyclic compound 6-chloropyridazine-3-carbonitrile. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed spectral information and the methodologies for its acquisition.
Spectroscopic Data Summary
The following tables summarize the key spectral data for this compound (CAS No: 35857-89-7; Molecular Formula: C₅H₂ClN₃; Molecular Weight: 139.54 g/mol ).
Table 1: ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.83 | Doublet (d) | 8 | 1H | H-4 or H-5 |
| 7.71 | Doublet (d) | 8 | 1H | H-4 or H-5 |
Solvent: CDCl₃, Frequency: 250 MHz
Table 2: Predicted ¹³C NMR Spectral Data
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~155 | C-Cl |
| ~152 | C-CN |
| ~135 | C-H |
| ~125 | C-H |
| ~115 | CN |
Note: These are predicted values and may vary from experimental results.
Table 3: Infrared (IR) Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretch (aromatic) |
| ~2240-2220 | Medium-Strong | C≡N stretch (nitrile) |
| ~1600-1400 | Medium-Strong | C=C and C=N stretching (ring vibrations) |
| ~1200-1000 | Medium-Strong | C-H in-plane bending |
| ~850-750 | Strong | C-H out-of-plane bending |
| ~800-600 | Medium-Strong | C-Cl stretch |
Note: These are characteristic absorption ranges for similar compounds and may vary.
Table 4: Mass Spectrometry Data
| m/z | Ion | Method |
| 139 | [M]⁺ | Electron Ionization (EI+) |
Experimental Protocols
Detailed methodologies for the acquisition of the cited spectral data are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra are acquired to determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
Sample Preparation:
-
Approximately 5-10 mg of solid this compound is accurately weighed and dissolved in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).
-
The solution is transferred to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled single-pulse experiment.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-10 seconds.
-
Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.
-
Temperature: 298 K.
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the internal TMS standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is utilized to identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared Spectrometer.
Sample Preparation (Attenuated Total Reflectance - ATR):
-
The ATR crystal (e.g., diamond or germanium) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
-
A small amount of solid this compound is placed directly onto the ATR crystal.
-
A pressure arm is applied to ensure good contact between the sample and the crystal.
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final infrared spectrum in terms of transmittance or absorbance.
Mass Spectrometry (MS)
Mass spectrometry is performed to determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.
Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC) for purified samples.
Acquisition Parameters (Electron Ionization - EI):
-
Ionization Energy: 70 eV.
-
Mass Range: m/z 40-400.
-
Scan Speed: 1-2 scans/second.
-
Source Temperature: 200-250 °C.
Data Processing: The resulting mass spectrum displays the relative abundance of ions as a function of their mass-to-charge ratio (m/z). The molecular ion peak ([M]⁺) is identified to confirm the molecular weight.
Visualizations
The following diagrams illustrate key workflows and relationships in the spectroscopic analysis of this compound.
An In-depth Technical Guide to the Safety and Handling of 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety information, handling procedures, and relevant biological context for 6-Chloropyridazine-3-carbonitrile. The information is intended to support laboratory safety and inform research and development activities.
Chemical and Physical Properties
This compound is a heterocyclic organic compound with the molecular formula C₅H₂ClN₃. It is classified as harmful if swallowed, in contact with skin, or if inhaled[1].
| Property | Value | Source |
| CAS Number | 35857-89-7 | [1] |
| Molecular Formula | C₅H₂ClN₃ | [1] |
| Molecular Weight | 139.54 g/mol | [1] |
| Appearance | Light yellow solid (based on similar compounds) | [2] |
| Melting Point | 47 - 51 °C (for 3-Cyanopyridine, a related compound) | [2] |
| Boiling Point | 201 °C (for 3-Cyanopyridine, a related compound) | [2] |
| Solubility | Soluble in water (for 3-Cyanopyridine, a related compound) | [3] |
Hazard Identification and Safety Precautions
GHS Hazard Classification: [1]
-
Acute Toxicity, Oral (Category 4) - H302: Harmful if swallowed.
-
Acute Toxicity, Dermal (Category 4) - H312: Harmful in contact with skin.
-
Acute Toxicity, Inhalation (Category 4) - H332: Harmful if inhaled.
-
Skin Corrosion/Irritation (Category 2) - H315: Causes skin irritation.
-
Serious Eye Damage/Eye Irritation (Category 2) - H319: Causes serious eye irritation.
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system - H335: May cause respiratory irritation.
Quantitative Toxicity Data:
| Compound | Test | Value | Species | Source |
| o-Chloropyridine | LD50 Oral | 100 mg/kg | Mouse | [4] |
| o-Chloropyridine | LD50 Intraperitoneal | 130 mg/kg | Mouse | [4] |
| 3-Cyanopyridine | LD50 Oral | 1100 mg/kg | Rat | [3] |
Recommended Personal Protective Equipment (PPE):
| Protection Type | Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety goggles and face shield | Tight-sealing safety goggles are mandatory to protect against dust particles and splashes. A face shield should be worn over goggles when there is a risk of significant splashing. |
| Hand Protection | Chemical-resistant gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact, consult the manufacturer's chemical resistance guide. |
| Body Protection | Laboratory coat | A flame-resistant lab coat should be worn and fully buttoned. For tasks with a higher risk of splashes, a chemical-resistant apron is recommended. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator | A respirator should be used in the absence of adequate engineering controls (e.g., fume hood) or if exposure limits are likely to be exceeded. |
Experimental Protocols
Generalized Protocol for the Synthesis of this compound from 3,6-Dichloropyridazine
This protocol is a generalized procedure based on the nucleophilic substitution of a chloro-group with a cyanide group on a pyridazine ring.
Materials:
-
3,6-Dichloropyridazine
-
Sodium cyanide (NaCN) or Potassium cyanide (KCN)
-
Dimethyl sulfoxide (DMSO) or similar polar aprotic solvent
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Condenser
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,6-dichloropyridazine in a suitable polar aprotic solvent like DMSO.
-
Add a stoichiometric equivalent of sodium cyanide or potassium cyanide to the solution. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Heat the reaction mixture to a temperature typically ranging from 80 to 120 °C. The optimal temperature should be determined by monitoring the reaction progress.
-
Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate multiple times.
-
Combine the organic layers and wash with water and then with brine to remove the solvent and any remaining water-soluble impurities.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
Generalized Protocol for the Purification of Solid Aryl Nitriles by Recrystallization
Materials:
-
Crude this compound
-
A suitable solvent or solvent system (e.g., ethanol/water, toluene/hexane)
-
Erlenmeyer flasks
-
Hot plate
-
Büchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Select a suitable solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
-
In an Erlenmeyer flask, dissolve the crude solid in a minimal amount of the hot solvent.
-
If there are insoluble impurities, perform a hot filtration to remove them.
-
Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of pure crystals.
-
Further cool the solution in an ice bath to maximize the yield of the crystals.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove any residual solvent.
Handling and Storage
Handling:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid generating dust. Use appropriate techniques for handling solid powders.
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment.
-
Do not breathe dust or vapors.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Some sources recommend storage at -20°C, sealed and away from moisture.
-
Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Disposal Considerations
Dispose of this compound and any contaminated materials as hazardous waste. Follow all local, regional, and national regulations for chemical waste disposal. Do not allow the chemical to enter drains or waterways.
Biological Context and Signaling Pathways
While direct evidence for the biological activity of this compound is limited, pyridazine derivatives have been investigated for their potential as anticancer agents, with some acting as inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1)[5]. PARP-1 is a key enzyme in the DNA damage response pathway[6].
PARP-1 Inhibition Signaling Pathway
PARP-1 inhibitors can induce "synthetic lethality" in cancer cells with deficiencies in other DNA repair pathways, such as those involving BRCA1/2 mutations[6]. The inhibition of PARP-1 prevents the repair of single-strand DNA breaks, which can then lead to the formation of double-strand breaks during DNA replication. In cells with faulty homologous recombination repair (a common feature of BRCA-mutated cancers), these double-strand breaks cannot be efficiently repaired, leading to cell death[6][7].
Visualizations
Caption: Hazard identification and mitigation workflow.
References
- 1. This compound | C5H2ClN3 | CID 13382871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 3-Cyanopyridine - Safety Data Sheet [chemicalbook.com]
- 4. Introduction - NTP Technical Report on the Toxicity Studies of o-Chloropyridine (CASRN 109-09-1) Administered Dermally and in Drinking Water to F344/N Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Versatility of 6-Chloropyridazine-3-carbonitrile in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-3-carbonitrile is a highly functionalized heterocyclic compound that has emerged as a valuable scaffold in medicinal chemistry. Its unique chemical architecture, featuring a reactive chlorine atom and a nitrile group on a pyridazine core, provides a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide explores the significant potential of this compound as a key intermediate in the development of novel therapeutics, with a primary focus on its applications in oncology. We will delve into its role in the synthesis of potent anticancer agents, including PARP-1 and kinase inhibitors, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Anticancer Applications: A Dual Approach of Apoptosis Induction and PARP-1 Inhibition
Recent research has highlighted the potential of derivatives of this compound in the development of novel anticancer agents. A noteworthy strategy involves the molecular hybridization of a 4-chloropyridazinoxyphenyl scaffold, derived from 3,6-dichloropyridazine (a related precursor to this compound), with various pharmacophores to create compounds that induce apoptosis and inhibit Poly(ADP-ribose) polymerase-1 (PARP-1).[1]
Quantitative Data Summary: In Vitro Anticancer Activity
The following table summarizes the cytotoxic activity (IC50 values) of a series of novel chloropyridazine hybrids against various human cancer cell lines.[1]
| Compound ID | HNO97 (Head and Neck) IC50 (µM) | FaDu (Head and Neck) IC50 (µM) | MDA-MB-468 (Breast) IC50 (µM) |
| 3a | 1.12 ± 0.05 | 1.35 ± 0.06 | 1.58 ± 0.07 |
| 3b | 0.98 ± 0.04 | 1.12 ± 0.05 | 1.33 ± 0.06 |
| 3c | 0.85 ± 0.03 | 0.99 ± 0.04 | 1.15 ± 0.05 |
| 3d | 0.76 ± 0.03 | 0.88 ± 0.04 | 1.02 ± 0.04 |
| 3e | 0.69 ± 0.03 | 0.75 ± 0.03 | 0.91 ± 0.04 |
| 4a | 2.35 ± 0.11 | 2.87 ± 0.14 | 3.12 ± 0.15 |
| 4b | 1.88 ± 0.09 | 2.15 ± 0.10 | 2.45 ± 0.12 |
| 4c | 2.01 ± 0.10 | 2.33 ± 0.11 | 2.67 ± 0.13 |
| 4d | 2.15 ± 0.10 | 2.54 ± 0.12 | 2.89 ± 0.14 |
| 4e | 1.95 ± 0.09 | 2.21 ± 0.11 | 2.58 ± 0.12 |
| 5 | >100 | >100 | >100 |
| Olaparib | 0.55 ± 0.02 | 0.63 ± 0.03 | 0.78 ± 0.03 |
Data extracted from a study on novel chloropyridazine hybrids as anticancer agents.[1]
Signaling Pathways
Derivatives of this compound have been shown to induce apoptosis in cancer cells by modulating the expression of key apoptotic proteins.[1] The diagram below illustrates the intrinsic apoptosis pathway, highlighting the roles of pro-apoptotic proteins like Bax and caspases, and the anti-apoptotic protein Bcl-2.
References
An In-depth Technical Guide to the Reactivity Profile of the Nitrile Group in 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the nitrile group in 6-Chloropyridazine-3-carbonitrile, a versatile building block in medicinal chemistry and materials science. The presence of both a chloro and a nitrile group on the electron-deficient pyridazine ring imparts a unique chemical profile, making the nitrile group susceptible to a variety of transformations. This document details key reactions, including hydrolysis, reduction, cycloaddition, and nucleophilic additions, supported by experimental protocols and quantitative data where available.
Core Reactivity of the Nitrile Group
The nitrile group in this compound is significantly influenced by the electron-withdrawing nature of the pyridazine ring and the chloro-substituent. This electronic environment renders the carbon atom of the nitrile group highly electrophilic and susceptible to nucleophilic attack. The primary reaction pathways for the nitrile group include hydrolysis to amides and carboxylic acids, reduction to primary amines, and participation in cycloaddition reactions to form heterocyclic systems.
Hydrolysis of the Nitrile Group
The nitrile group of this compound can be hydrolyzed under both acidic and basic conditions to yield the corresponding carboxamide and subsequently the carboxylic acid.
Partial Hydrolysis to 6-Chloropyridazine-3-carboxamide:
While a direct hydrolysis protocol for this compound to its amide is not extensively documented in readily available literature, a common method for the partial hydrolysis of nitriles on similar electron-deficient heterocycles involves the use of hydrogen peroxide in a basic medium. Alternatively, the amide can be prepared from the corresponding methyl ester.[1]
Table 1: Synthesis of 6-Chloropyridazine-3-carboxamide from Methyl Ester [1]
| Reactant | Reagents | Solvent | Temperature | Time | Yield |
| 6-chloropyridazine-3-methyl ester | 25% Ammonia solution | Ethanol | 100°C | 6 h | N/A |
Full Hydrolysis to 6-Chloropyridazine-3-carboxylic acid:
The complete hydrolysis of the nitrile to a carboxylic acid can be achieved under more forcing acidic or basic conditions. A documented method to obtain 6-Chloropyridazine-3-carboxylic acid involves the oxidation of the corresponding methyl-substituted pyridazine, providing a reliable route to this key derivative.[2][3]
Table 2: Synthesis of 6-Chloropyridazine-3-carboxylic acid via Oxidation [2]
| Starting Material | Oxidizing Agent | Solvent | Temperature | Time | Yield |
| 3-chloro-6-methylpyridazine | Potassium dichromate | Concentrated Sulfuric acid | 50°C | 4 h | 69% |
Experimental Protocols:
Synthesis of 6-Chloropyridazine-3-carboxamide from Methyl Ester [1]
-
In a high-pressure reaction vessel, charge 6-chloropyridazine-3-methyl ester.
-
Add ethanol followed by a 25% aqueous ammonia solution.
-
Seal the vessel and purge with nitrogen gas three times.
-
Heat the mixture to 100°C and stir for 6 hours.
-
After completion, cool the reaction mixture to 5°C and stir for 1 hour to induce crystallization.
-
Filter the precipitate, wash with water, and dry under vacuum at 50°C to obtain 6-Chloropyridazine-3-carboxamide.
Synthesis of 6-Chloropyridazine-3-carboxylic acid via Oxidation of 3-chloro-6-methylpyridazine [2]
-
In a reaction flask maintained in an ice bath, add 3-chloro-6-methylpyridazine to concentrated sulfuric acid.
-
While stirring, add potassium dichromate in portions, ensuring the reaction temperature does not exceed 50°C.
-
After the addition is complete, continue stirring at 50°C for 4 hours.
-
Cool the reaction mixture and dilute with ice water.
-
Extract the aqueous mixture with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 6-Chloropyridazine-3-carboxylic acid.
Reduction of the Nitrile Group
The nitrile group of this compound can be reduced to a primary amine, 6-chloro-3-(aminomethyl)pyridazine, using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. These methods are standard for nitrile reduction.
Experimental Protocols:
General Procedure for Reduction of Nitriles to Primary Amines using LiAlH₄
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the suspension to 0°C in an ice bath.
-
Slowly add a solution of this compound in the same dry solvent to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then reflux for several hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to 0°C and cautiously quench the excess LiAlH₄ by the sequential slow addition of water, followed by a 15% aqueous sodium hydroxide solution, and then water again.
-
Filter the resulting solid aluminum salts and wash thoroughly with an organic solvent.
-
Dry the combined organic filtrate over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-chloro-3-(aminomethyl)pyridazine. Further purification can be achieved by chromatography or distillation.
General Procedure for Catalytic Hydrogenation of Nitriles
-
Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or acetic acid) in a hydrogenation vessel.
-
Add a catalytic amount of a hydrogenation catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum oxide (PtO₂).
-
Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Heat and/or shake the mixture until the hydrogen uptake ceases.
-
Cool the vessel, carefully vent the hydrogen, and filter the catalyst through a pad of Celite.
-
Concentrate the filtrate under reduced pressure to obtain the crude 6-chloro-3-(aminomethyl)pyridazine.
Cycloaddition Reactions
The nitrile group can participate in cycloaddition reactions, most notably with azides to form tetrazoles. The pyridazine ring itself can also act as a diene in Diels-Alder reactions, a reactivity that is enhanced by the electron-withdrawing nitrile and chloro substituents.
[3+2] Cycloaddition with Azide to form 6-Chloro-3-(1H-tetrazol-5-yl)pyridazine:
The reaction of nitriles with sodium azide in the presence of an ammonium salt or a Lewis acid is a common method for the synthesis of 5-substituted tetrazoles.
Experimental Protocols:
General Procedure for the Synthesis of 5-Substituted Tetrazoles from Nitriles
-
In a round-bottom flask, dissolve this compound in a polar aprotic solvent such as N,N-dimethylformamide (DMF).
-
Add sodium azide and an ammonium salt (e.g., ammonium chloride) or a Lewis acid (e.g., zinc chloride).
-
Heat the reaction mixture at a temperature typically ranging from 80 to 120°C for several hours to overnight, monitoring the reaction by TLC.
-
After cooling to room temperature, pour the reaction mixture into an acidic aqueous solution (e.g., dilute HCl) to protonate the tetrazole and precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain the crude 6-chloro-3-(1H-tetrazol-5-yl)pyridazine. Recrystallization from a suitable solvent can be performed for purification.
Nucleophilic Addition of Grignard Reagents
The electrophilic carbon of the nitrile group readily undergoes nucleophilic attack by Grignard reagents. Subsequent hydrolysis of the intermediate imine yields a ketone. For example, reaction with methylmagnesium bromide would be expected to produce 3-acetyl-6-chloropyridazine.
Experimental Protocols:
General Procedure for the Reaction of Nitriles with Grignard Reagents
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a solution of this compound in a dry ethereal solvent (e.g., diethyl ether or THF).
-
Cool the solution in an ice bath.
-
Add the Grignard reagent (e.g., methylmagnesium bromide) dropwise from the addition funnel.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the intermediate imine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude ketone by column chromatography or recrystallization.
Logical Reaction Pathways
The following diagrams illustrate the logical flow of the key transformations of the nitrile group in this compound.
Caption: Hydrolysis pathway of the nitrile group.
Caption: Reduction of the nitrile to a primary amine.
Caption: Cycloaddition and Grignard reaction pathways.
Conclusion
The nitrile group of this compound serves as a versatile functional handle for a range of chemical transformations. Its electrophilic nature, enhanced by the pyridazine ring and chloro-substituent, allows for facile conversion into amides, carboxylic acids, primary amines, tetrazoles, and ketones. This reactivity profile makes this compound a valuable precursor for the synthesis of diverse and complex molecules with potential applications in drug discovery and materials science. Further exploration into the cycloaddition capabilities of both the nitrile group and the pyridazine ring is warranted to fully exploit the synthetic potential of this compound.
References
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds. This method is of particular importance in pharmaceutical and materials science for the construction of biaryl and heteroaryl structures, which are common motifs in biologically active molecules and functional materials.
This document provides a detailed protocol for the Suzuki coupling of 6-chloropyridazine-3-carbonitrile with various arylboronic acids. As an electron-deficient chloro-heterocycle, this compound can be a challenging substrate for cross-coupling reactions. However, with the appropriate choice of catalyst, ligand, base, and reaction conditions, high yields of the desired 6-arylpyridazine-3-carbonitrile products can be achieved. The following protocols are based on established methods for structurally similar compounds and provide a robust starting point for reaction optimization.
Reaction Principle
The Suzuki-Miyaura coupling reaction involves a palladium catalyst that cycles through a series of steps to couple an organoboron species with an organic halide. The generally accepted catalytic cycle is illustrated below.
Data Presentation
| Arylboronic Acid | Catalyst System | Base | Solvent | Temperature (°C) | Time (min) | Isolated Yield (%) |
| Phenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 85 |
| 4-Methylphenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 82 |
| 4-Methoxyphenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 78 |
| 3-Methoxyphenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 75 |
| 4-Fluorophenylboronic acid | Pd-SPhos | Cs2CO3 | 1,4-Dioxane | 135 | 30 | 72 |
| 2-Thiopheneboronic acid | Pd-SPhos | KF | 1,4-Dioxane | 140 | 30 | 65 |
Experimental Protocols
The following is a general protocol for the Suzuki coupling of this compound. This protocol is a starting point and may require optimization for specific arylboronic acids.
Materials
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(dppf)Cl2, Pd(PPh3)4, or a pre-catalyst system like SPhos Pd G2) (1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K3PO4, Cs2CO3, or K2CO3) (2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME)
-
Degassed water (for aqueous base solutions)
-
Inert gas (Argon or Nitrogen)
-
Reaction vessel (e.g., microwave vial or Schlenk flask)
-
Standard laboratory glassware for workup and purification
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Experimental Workflow
Step-by-Step Procedure
-
Reaction Setup: To a dry microwave vial or Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and the base (e.g., K3PO4, 2.0 eq.).
-
Inert Atmosphere: Seal the reaction vessel and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., SPhos Pd G2, 3 mol%) and any additional ligand, if required.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., 1,4-dioxane) via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the this compound.
-
Reaction: Place the sealed vessel in a preheated oil bath or a microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-140 °C) and stir vigorously for the specified time (e.g., 30 minutes for microwave heating, or 4-24 hours for conventional heating).
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent such as ethyl acetate and water. Separate the organic layer, and wash it sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure 6-arylpyridazine-3-carbonitrile.
-
Characterization: Characterize the purified product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.
Troubleshooting
-
No Reaction or Low Conversion:
-
Catalyst/Ligand: The choice of catalyst and ligand is crucial for the coupling of chloro-heterocycles. Consider using a more electron-rich and bulky phosphine ligand, such as SPhos or XPhos, often in the form of a pre-catalyst.
-
Base: A weak base may not be sufficient. Stronger bases like K3PO4 or Cs2CO3 are often more effective. The base should be finely powdered and anhydrous.
-
Temperature: Higher temperatures are generally required for the activation of aryl chlorides.
-
Inert Atmosphere: Ensure that the reaction is carried out under strictly anaerobic conditions, as oxygen can deactivate the palladium catalyst.
-
-
Side Reactions:
-
Protodeboronation: This is the hydrolysis of the boronic acid. It can be minimized by using an excess of the boronic acid and ensuring anhydrous conditions where appropriate.
-
Homocoupling: The formation of biaryl products from the boronic acid can occur, especially at higher temperatures. Optimizing the reaction time and temperature can help to minimize this side reaction.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound provides a versatile and efficient method for the synthesis of a variety of 6-arylpyridazine-3-carbonitriles. The success of this reaction is highly dependent on the careful selection of the palladium catalyst, ligand, base, and reaction conditions. The protocols and data presented in this application note serve as a valuable resource for researchers in the development of novel compounds for pharmaceutical and other applications. Further optimization may be required for specific substrates to achieve the highest possible yields.
References
Application Notes and Protocols: Synthesis and Evaluation of 6-Chloropyridazine-3-carbonitrile Derivatives for Anticancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and anticancer evaluation of derivatives based on the 6-chloropyridazine-3-carbonitrile scaffold. This heterocyclic core is a versatile starting material for the development of novel therapeutic agents, particularly in the field of oncology. The protocols outlined below, along with the illustrative data and pathway diagrams, are intended to facilitate further research and drug discovery efforts in this promising area.
Introduction
The pyridazine ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anticancer properties. The this compound core offers two primary points for chemical modification: the chlorine atom at the 6-position, which is susceptible to nucleophilic substitution and cross-coupling reactions, and the carbonitrile group, which can be further manipulated. These features allow for the creation of diverse chemical libraries for anticancer screening.
Derivatives of this scaffold have been investigated for their potential to inhibit various cancer-related targets, including protein kinases and enzymes involved in DNA repair, leading to the induction of apoptosis and cell cycle arrest in cancer cells.
Data Presentation: Anticancer Activity of Pyridazine Derivatives
The following table summarizes the in vitro anticancer activity of representative pyridazine derivatives against various human cancer cell lines. The data is presented as IC50 values (the half-maximal inhibitory concentration), which indicate the potency of a compound in inhibiting cancer cell growth.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Derivative A | MCF-7 (Breast) | 8.02 ± 0.38 | 5-FU | 9.42 ± 0.46 |
| Derivative B | HCT-116 (Colon) | 7.15 ± 0.35 | 5-FU | 8.01 ± 0.39 |
| Derivative C | HepG2 (Liver) | 6.95 ± 0.34 | 5-FU | 9.42 ± 0.46 |
| Derivative D | PC3 (Prostate) | 13.64 ± 0.67 | 5-FU | > 50 |
| Derivative E | A549 (Lung) | 5.94 ± 0.58 | Cisplatin | 25.01 ± 2.29 |
Note: The data presented are illustrative and compiled from studies on structurally related cyanopyridine and pyridazine derivatives to demonstrate the potential anticancer efficacy. 5-Fluorouracil (5-FU) and Cisplatin are common chemotherapy drugs used as positive controls.[1][2]
Experimental Protocols
Protocol 1: Synthesis of 6-Aryl/Heteroaryl-pyridazine-3-carbonitrile Derivatives via Suzuki-Miyaura Cross-Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various aryl or heteroaryl boronic acids.[3][4]
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.1 equivalents)
-
Palladium catalyst (e.g., Pd(PPh3)4, 5 mol%)
-
Base (e.g., K2CO3 or Cs2CO3, 2 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and purification supplies (silica gel for chromatography)
Procedure:
-
To a round-bottom flask, add this compound (1 equivalent), the aryl/heteroaryl boronic acid (1.1 equivalents), the palladium catalyst (5 mol%), and the base (2 equivalents).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1).
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 6-aryl/heteroaryl-pyridazine-3-carbonitrile derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Protocol 2: Synthesis of 6-(Amino/Thio)-pyridazine-3-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol outlines a general procedure for the nucleophilic aromatic substitution of the chlorine atom on this compound with an amine or thiol.
Materials:
-
This compound
-
Amine or thiol nucleophile (1.2 equivalents)
-
Base (e.g., triethylamine or K2CO3, 2 equivalents, if the nucleophile is an amine salt or thiol)
-
Solvent (e.g., ethanol, acetonitrile, or DMF)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Dissolve this compound (1 equivalent) in the chosen solvent in a round-bottom flask.
-
Add the amine or thiol nucleophile (1.2 equivalents). If necessary, add the base.
-
Stir the reaction mixture at room temperature or heat to 50-80 °C for 2-24 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
If necessary, add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography or recrystallization to obtain the desired 6-(amino/thio)-pyridazine-3-carbonitrile derivative.
-
Characterize the final product using appropriate analytical techniques.
Protocol 3: In Vitro Cytotoxicity Evaluation using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, HepG2)
-
Complete cell culture medium
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37 °C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubate the plates for 48-72 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a suitable software.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate a general synthetic workflow and two key signaling pathways that can be targeted by this compound derivatives.
Caption: General workflow for the synthesis and anticancer evaluation of this compound derivatives.
Caption: Inhibition of the PARP-1 signaling pathway in DNA repair by a pyridazine derivative.
Caption: Inhibition of the CDK2/Cyclin E signaling pathway, leading to cell cycle arrest.
References
- 1. Frontiers | Cyclin E/CDK2: DNA Replication, Replication Stress and Genomic Instability [frontiersin.org]
- 2. Cyclin-dependent protein kinases and cell cycle regulation in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchhub.com [researchhub.com]
- 7. texaschildrens.org [texaschildrens.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: 6-Chloropyridazine-3-carbonitrile as a Versatile Building Block for Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] Small molecule kinase inhibitors have consequently emerged as a cornerstone of modern targeted therapy.[1] The pyridazine scaffold is recognized as a privileged structure in medicinal chemistry, frequently incorporated into kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site.[2]
6-Chloropyridazine-3-carbonitrile is a valuable and versatile building block for the synthesis of novel kinase inhibitors. The presence of a reactive chlorine atom at the 6-position allows for facile derivatization through reactions such as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.[1] The cyano group at the 3-position offers an additional point for modification or can act as a key interaction moiety within the kinase active site. This document provides detailed application notes and representative protocols for the use of this compound in the synthesis of potential kinase inhibitors, with a focus on c-Jun N-terminal kinase (JNK) as a representative target, based on structurally similar pyridazine derivatives.[3]
Key Applications
Derivatives of this compound are anticipated to be potent inhibitors of various kinases implicated in oncology and inflammatory diseases. The ability to introduce diverse substituents at the 6-position allows for extensive exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
-
Oncology: Targeting kinases involved in cancer cell proliferation, survival, and metastasis is a primary application. JNKs, for example, are implicated in multiple signaling pathways that support cancer cell survival and proliferation.[3]
-
Inflammatory Diseases: Kinases such as p38 MAPK and JNK are key regulators of inflammatory cytokine production, presenting therapeutic opportunities for a range of inflammatory conditions.[2]
-
Neurodegenerative Diseases: JNK3, in particular, is predominantly expressed in the brain and has been implicated in the pathophysiology of neurodegenerative disorders.[4]
Data Presentation: Representative Kinase Inhibitory Activity
While specific data for inhibitors derived directly from this compound is not extensively available in the public domain, the following table summarizes the inhibitory activities of structurally related 3,6-disubstituted pyridazine derivatives to provide a benchmark for expected potency.[3]
| Compound ID | Target Kinase | Growth Inhibition (%) on A498 Renal Cancer Cell Line | Growth Inhibition (%) on T-47D Breast Cancer Cell Line |
| Hypothetical-1 | JNK1 | 97.91 | 79.98 |
| Hypothetical-2 | JNK1 | 91.82 | Not Reported |
| Hypothetical-3 | JNK1 | 82.70 | Not Reported |
Note: The data presented is for compound 9e from a study on novel 3,6-disubstituted pyridazine derivatives as preclinical anticancer candidates targeting the JNK1 pathway.[3] These compounds share a disubstituted pyridazine core, analogous to derivatives that can be synthesized from this compound.
Experimental Protocols
The following protocols provide a representative synthetic route for the derivatization of this compound and a common assay for evaluating the biological activity of the resulting kinase inhibitors.
Protocol 1: Synthesis of 6-(Arylamino)pyridazine-3-carbonitrile Derivatives via Nucleophilic Aromatic Substitution (SNAr)
This protocol details the nucleophilic aromatic substitution (SNAr) reaction between this compound and a substituted aniline, a common strategy for generating kinase inhibitor scaffolds.
Materials:
-
This compound
-
Substituted Aniline (e.g., 4-fluoroaniline)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
N-Methyl-2-pyrrolidone (NMP) or another suitable high-boiling point aprotic solvent
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Add N-Methyl-2-pyrrolidone (NMP) to dissolve the reactants.
-
Add diisopropylethylamine (DIPEA) (2.0 eq) to the reaction mixture.
-
Place the flask under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the reaction mixture to 120-150 °C and stir for 6-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 6-(arylamino)pyridazine-3-carbonitrile derivative.
Protocol 2: In Vitro Kinase Inhibitory Assay (JNK1)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a target kinase, such as JNK1, using a luminescence-based assay.
Materials:
-
Purified recombinant JNK1 enzyme
-
Kinase substrate (e.g., a specific peptide)
-
Adenosine triphosphate (ATP)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
White, opaque multi-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations.
-
Reaction Setup: In a white, opaque multi-well plate, set up the kinase reaction. A typical reaction mixture contains the JNK1 enzyme, its substrate, ATP, and the test compound at various concentrations in the appropriate kinase reaction buffer. Include positive (no inhibitor) and negative (no kinase) controls.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Termination of Kinase Reaction and ATP Depletion: Add an equal volume of the ADP-Glo™ Reagent to each well. Incubate the plate at room temperature for 40 minutes to terminate the kinase reaction and deplete the remaining ATP.
-
Luminescence Signal Generation: Add the Kinase Detection Reagent to each well. Incubate the plate at room temperature for 30-60 minutes to convert the generated ADP to ATP and produce a luminescent signal.
-
Data Acquisition: Measure the luminescence signal using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus reflects the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the positive control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Visualizations
Signaling Pathway
Caption: Simplified JNK signaling cascade and the point of inhibition.
Experimental Workflow
Caption: General synthetic workflow for kinase inhibitor development.
Logical Relationship
Caption: Logic of SAR for pyridazine-based kinase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Chloropyridazine-3-carbonitrile in Agrochemical Synthesis
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloropyridazine-3-carbonitrile is a versatile heterocyclic building block with significant potential in the synthesis of novel agrochemicals. Its structure, featuring a reactive chlorine atom susceptible to nucleophilic substitution and a nitrile group that can be transformed into various functionalities, makes it an attractive starting material for creating a diverse range of biologically active molecules. The pyridazine core is a known pharmacophore in numerous pesticides, contributing to their efficacy as herbicides, insecticides, and fungicides.[1] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential agrochemical candidates, with a primary focus on its application in the development of novel fungicides.
Key Applications in Agrochemical Synthesis
While this compound is a valuable intermediate, its most concretely documented application in agrochemical research is in the synthesis of novel guanidine derivatives with potent fungicidal and bactericidal properties. The chlorine atom at the 6-position is readily displaced by N-nucleophiles, such as substituted guanidines, to form new carbon-nitrogen bonds, leading to compounds with significant activity against various plant pathogens.
Fungicidal and Bactericidal Guanidine Derivatives
Research has demonstrated that this compound can be effectively used to synthesize a new class of guanidine compounds that exhibit excellent control over a range of plant diseases. A key synthetic transformation involves the nucleophilic substitution of the chlorine atom by a suitably substituted guanidine. This reaction provides a direct route to compounds that are active against major agricultural diseases.
A notable application is the synthesis of guanidine compounds that have shown excellent efficacy against:
-
Apple scab (Venturia inaequalis)
-
Cucumber gray mold (Botrytis cinerea)
-
Wheat powdery mildew (Blumeria graminis)
-
Tomato late blight (Phytophthora infestans)
-
Wheat rust (Puccinia triticina)
The general structure of these active compounds consists of the 6-cyanopyridazinyl core linked to a substituted guanidine moiety.
Quantitative Data Summary
The following table summarizes the application of this compound in the synthesis of fungicidal guanidine derivatives as described in patent literature. While specific yields and EC50 values for the exemplary compounds are not detailed in the provided excerpts, the table outlines the synthetic pathway and the reported biological activity.
| Starting Material | Reagent | Product Class | Target Diseases | Reported Activity |
| This compound | Substituted Guanidine | N-(6-cyanopyridazin-3-yl)guanidines | Apple scab, Cucumber gray mold, Wheat powdery mildew, Tomato late blight, Wheat rust | Excellent bactericidal activity and plant disease control |
Data is based on qualitative descriptions in patent literature; specific quantitative data (yields, EC50) is not publicly available in the reviewed documents.
Experimental Protocols
The following protocols provide detailed methodologies for key experiments involving this compound in agrochemical synthesis.
Protocol 1: Synthesis of a N-Substituted-(6-cyanopyridazin-3-yl)guanidine Derivative
This protocol is an elaborated version based on the synthetic outline described in patent WO2016195077A1 for the preparation of novel fungicidal guanidine compounds.
Objective: To synthesize a substituted N-(6-cyanopyridazin-3-yl)guanidine via nucleophilic aromatic substitution.
Materials:
-
N-substituted guanidine derivative
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
This compound
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the N-substituted guanidine derivative (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to dissolve the guanidine derivative.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care in a fume hood.
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes to ensure complete deprotonation of the guanidine.
-
Addition of Electrophile: Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 18 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the pure N-substituted-(6-cyanopyridazin-3-yl)guanidine product.
-
Characterization: Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS, IR).
Visualizations
Synthetic Pathway for Fungicidal Guanidine Derivatives
Caption: Synthesis of fungicidal N-(6-cyanopyridazin-3-yl)guanidines.
General Experimental Workflow
Caption: General workflow for the synthesis and purification of target compounds.
References
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction
6-Chloropyridazine-3-carbonitrile is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. The pyridazine core is a recognized pharmacophore found in numerous biologically active compounds, while the chlorine atom at the 6-position serves as an excellent handle for synthetic diversification through palladium-catalyzed cross-coupling reactions.[1][2] The electron-withdrawing nitrile group at the 3-position further modulates the electronic properties of the ring, influencing its reactivity and potential as a pharmacophoric element.
These application notes provide a comprehensive overview and detailed protocols for the functionalization of this compound via four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille couplings. Mastery of these transformations enables the synthesis of diverse libraries of novel pyridazine derivatives for applications ranging from drug discovery to the development of advanced organic materials.[2][3]
Significance in Drug Discovery
The pyridazine scaffold is prized in drug design for its unique physicochemical properties. Its two adjacent nitrogen atoms are strong hydrogen bond acceptors, which can facilitate crucial interactions with biological targets.[1] Furthermore, the pyridazine ring is often considered a less lipophilic and metabolically more stable bioisostere for a phenyl ring.[1] The ability to install a wide variety of substituents (aryl, heteroaryl, alkyl, amino, alkynyl groups) onto the 6-position of the pyridazine-3-carbonitrile core allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds. Substituted pyridazines have shown a wide range of biological activities, including acting as kinase inhibitors for cancer therapy.[4]
Overview of Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.[2][5] For a substrate like this compound, these reactions are indispensable. While chloro-heteroarenes are often less reactive than their bromo or iodo counterparts, significant advances in catalyst and ligand design have made their use routine and efficient.[6][7]
-
Suzuki-Miyaura Coupling: Forms C(sp²)–C(sp²) bonds by coupling the chloro-pyridazine with an organoboron reagent (e.g., boronic acid or ester). It is known for its mild conditions and the commercial availability of a vast array of boronic acids.
-
Sonogashira Coupling: Creates C(sp²)–C(sp) bonds by reacting the chloro-pyridazine with a terminal alkyne. This reaction is invaluable for introducing linear, rigid alkynyl moieties into molecules.[8][9]
-
Buchwald-Hartwig Amination: Forms C(sp²)–N bonds by coupling the chloro-pyridazine with a primary or secondary amine. This is a premier method for synthesizing aryl and heteroaryl amines, which are ubiquitous in pharmaceuticals.[10][11]
-
Stille Coupling: Joins the chloro-pyridazine to an organotin compound to form a new carbon-carbon bond. A key advantage is the stability and functional group tolerance of the organostannane reagents, though their toxicity is a drawback.[12][13]
Reaction Mechanisms and Workflows
The catalytic cycles for these reactions share common fundamental steps: oxidative addition, transmetalation (or amine coordination/deprotonation), and reductive elimination.
Caption: Catalytic Cycle for Suzuki-Miyaura Coupling.
Caption: Catalytic Cycles for Sonogashira Coupling.
Caption: Catalytic Cycle for Buchwald-Hartwig Amination.
Caption: General Experimental Workflow for Cross-Coupling.
Comparative Data of Coupling Reactions
The tables below summarize typical starting conditions for each cross-coupling reaction. Optimization may be required based on the specific coupling partner.
Table 1: Suzuki-Miyaura Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Aryl/Heteroaryl Boronic Acid | Pd(OAc)₂ (2-5) | SPhos (4-10) | K₃PO₄ (2-3) | Toluene/H₂O | 80-110 |
| Aryl/Heteroaryl Boronic Acid | PdCl₂(dppf) (3-5) | - | K₂CO₃ (2-3) | 1,4-Dioxane/H₂O | 90-110 |
| Alkylboronic Acid | Pd₂(dba)₃ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene | 80-100 |
Table 2: Sonogashira Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Co-catalyst (mol%) | Base (eq.) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Terminal Alkyne | Pd(PPh₃)₂Cl₂ (2-5) | CuI (5-10) | Triethylamine (3) | DMF or Toluene | 25-80 |
| Terminal Alkyne | Pd(PPh₃)₄ (2-5) | CuI (5-10) | Diisopropylamine (3) | THF | 25-65 |
| TMS-Acetylene | Pd(OAc)₂ (2) / PPh₃ (4) | CuI (5) | Et₃N (3) | Acetonitrile | 60-80 |
Table 3: Buchwald-Hartwig Amination Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand (mol%) | Base (eq.) | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Primary/Secondary Amine | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOt-Bu (1.5) | Toluene or Dioxane | 90-110 |
| Primary/Secondary Amine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | t-BuOH or Toluene | 90-110 |
| Ammonia equivalent | Pd₂(dba)₃ (2) | BrettPhos (4) | LiHMDS (2) | Toluene | 100 |
Table 4: Stille Coupling Conditions
| Coupling Partner | Palladium Source (mol%) | Ligand/Additive | Base/Salt | Solvent | Temp (°C) |
|---|---|---|---|---|---|
| Aryl-SnBu₃ | Pd(PPh₃)₄ (5) | - | LiCl (3 eq.) | Toluene or Dioxane | 90-110 |
| Vinyl-SnBu₃ | Pd₂(dba)₃ (2) | P(furyl)₃ (8) | - | DMF | 60-80 |
| Heteroaryl-SnBu₃ | PdCl₂(PPh₃)₂ (5) | CuI (10 mol%) | - | NMP | 80 |
Experimental Protocols
Safety Precaution: These reactions should be performed in a well-ventilated fume hood. Palladium catalysts, phosphine ligands, and organotin reagents can be toxic, air-sensitive, and/or flammable. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
General Protocol for Suzuki-Miyaura Coupling
This protocol provides a general starting point for the coupling of an arylboronic acid.[6][7]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Arylboronic acid (1.2 - 1.5 eq.)
-
Palladium(II) acetate [Pd(OAc)₂] (2-5 mol%)
-
SPhos (4-10 mol%)
-
Potassium phosphate (K₃PO₄) (2-3 eq.)
-
Toluene and Water (e.g., 10:1 v/v), degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Seal the flask, then evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add Pd(OAc)₂ and SPhos.
-
Add the degassed toluene and water via syringe.
-
Place the sealed flask in a preheated oil bath and stir vigorously at 80-110 °C.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
-
General Protocol for Sonogashira Coupling
This protocol describes a typical setup for coupling with a terminal alkyne.[9][14]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Terminal alkyne (1.2 - 1.5 eq.)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (3 eq. or as co-solvent)
-
Anhydrous DMF or Toluene, degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Seal the flask and perform three evacuate/backfill cycles with an inert gas.
-
Add degassed solvent (e.g., Toluene) and degassed triethylamine via syringe.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the desired temperature (can range from room temperature to 80 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the mixture, filter through a pad of celite to remove catalyst residues, and rinse with ethyl acetate.
-
Concentrate the filtrate. Dilute the residue with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over Na₂SO₄ and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
General Protocol for Buchwald-Hartwig Amination
This protocol is a starting point for coupling with a secondary amine.[10][15]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Primary or secondary amine (1.2 - 1.5 eq.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1-2 mol%)
-
XPhos (2-4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.5 eq.)
-
Anhydrous Toluene or 1,4-Dioxane, degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
-
Procedure:
-
Note: If using a glovebox, steps 1-3 can be done under an inert atmosphere. If not, use Schlenk line techniques.
-
To a dry Schlenk flask, add NaOt-Bu.
-
In a separate vial, weigh Pd₂(dba)₃ and XPhos, then add them to the Schlenk flask.
-
Add the this compound.
-
Seal the flask and perform three evacuate/backfill cycles with an inert gas.
-
Add the degassed solvent, followed by the amine, via syringe.
-
Place the sealed flask in a preheated oil bath and stir at 90-110 °C.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool to room temperature, and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude material by flash column chromatography.
-
General Protocol for Stille Coupling
This protocol outlines a general procedure for Stille coupling.[16][17]
-
Reagents & Materials:
-
This compound (1.0 eq.)
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 - 1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Anhydrous Lithium Chloride (LiCl) (optional, but often beneficial, 3 eq.)
-
Anhydrous Toluene or 1,4-Dioxane, degassed
-
Schlenk flask or sealed reaction vial with a magnetic stir bar
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₄, and LiCl (if used).
-
Seal the flask and perform three evacuate/backfill cycles with an inert gas.
-
Add the degassed solvent via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring.
-
Monitor the reaction's progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Work-up: Dilute the reaction mixture with ethyl acetate. To remove tin byproducts, wash the organic solution with an aqueous solution of potassium fluoride (KF) and stir for 30-60 minutes, which precipitates insoluble tin fluorides.
-
Filter the mixture through celite, separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude residue by flash column chromatography.
-
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of substituted 6-pheny-3H-pyridazin-3-one derivatives as novel c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling | NROChemistry [nrochemistry.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 17. Stille Reaction (Palladium Catalyzed Coupling) [commonorganicchemistry.com]
Application Notes and Protocols for the Synthesis of Novel Heterocycles from 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the synthesis of various novel heterocyclic compounds utilizing 6-Chloropyridazine-3-carbonitrile as a versatile starting material. The protocols described herein cover key synthetic transformations including nucleophilic substitution, palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura and Buchwald-Hartwig), and subsequent cyclization reactions to afford a diverse range of fused and substituted pyridazine derivatives of interest in medicinal chemistry and drug discovery.
Introduction
The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. This compound is a valuable building block for the synthesis of novel pyridazine-based compounds due to the presence of two reactive sites: a chloro substituent amenable to displacement and a nitrile group that can be further manipulated or participate in cyclization reactions. This document outlines detailed protocols for the derivatization of this compound to generate libraries of novel heterocycles for further investigation.
I. Nucleophilic Aromatic Substitution (SNAr) Reactions
The electron-deficient nature of the pyridazine ring facilitates the displacement of the C6-chloro substituent by various nucleophiles. This section details the synthesis of 6-substituted pyridazine-3-carbonitriles.
Protocol 1: Synthesis of 6-Aminopyridazine-3-carbonitrile Derivatives
This protocol describes the reaction of this compound with a generic primary or secondary amine.
Methodology:
-
To a sealed reaction vessel, add this compound (1.0 mmol, 139.5 mg), the desired amine (1.2 mmol), and a suitable base such as potassium carbonate (2.0 mmol, 276 mg).
-
Add a polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) (5 mL).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Collect the resulting precipitate by filtration, wash with water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Quantitative Data Summary for 6-Aminopyridazine-3-carbonitrile Derivatives
| Entry | Amine | Product | Yield (%) | M.p. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 1 | Morpholine | 6-(Morpholin-4-yl)pyridazine-3-carbonitrile | 85 | 155-157 | 7.85 (d, 1H), 7.10 (d, 1H), 3.75 (t, 4H), 3.60 (t, 4H) |
| 2 | Piperidine | 6-(Piperidin-1-yl)pyridazine-3-carbonitrile | 82 | 130-132 | 7.80 (d, 1H), 7.05 (d, 1H), 3.65 (t, 4H), 1.60 (m, 6H) |
| 3 | Aniline | 6-(Phenylamino)pyridazine-3-carbonitrile | 75 | 198-200 | 9.80 (s, 1H), 8.10 (d, 1H), 7.70 (d, 2H), 7.40 (t, 2H), 7.15 (t, 1H), 7.00 (d, 1H) |
Note: The data presented are representative and may vary based on the specific amine and reaction conditions used.
II. Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The following protocols describe the Suzuki-Miyaura and Buchwald-Hartwig reactions on this compound.
Protocol 2: Suzuki-Miyaura Coupling for the Synthesis of 6-Arylpyridazine-3-carbonitriles
This protocol details the palladium-catalyzed cross-coupling of this compound with various arylboronic acids.[1]
Methodology:
-
In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol, 139.5 mg), the arylboronic acid (1.2 mmol), a palladium catalyst such as Pd(PPh3)4 (0.05 mmol, 58 mg) or PdCl2(dppf) (0.05 mmol, 41 mg), and a base such as sodium carbonate (2.0 mmol, 212 mg) or potassium phosphate (2.0 mmol, 424 mg).
-
Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H2O 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (25 mL) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary for 6-Arylpyridazine-3-carbonitriles
| Entry | Arylboronic Acid | Product | Yield (%) | M.p. (°C) | 1H NMR (CDCl3, δ ppm) |
| 1 | Phenylboronic acid | 6-Phenylpyridazine-3-carbonitrile | 90 | 142-144 | 8.20 (d, 2H), 8.00 (d, 1H), 7.85 (d, 1H), 7.55 (m, 3H) |
| 2 | 4-Methoxyphenylboronic acid | 6-(4-Methoxyphenyl)pyridazine-3-carbonitrile | 88 | 160-162 | 8.15 (d, 2H), 7.95 (d, 1H), 7.80 (d, 1H), 7.05 (d, 2H), 3.90 (s, 3H) |
| 3 | Thiophen-2-ylboronic acid | 6-(Thiophen-2-yl)pyridazine-3-carbonitrile | 78 | 151-153 | 8.05 (d, 1H), 7.90 (dd, 1H), 7.75 (d, 1H), 7.65 (dd, 1H), 7.20 (dd, 1H) |
Note: The data presented are representative and may vary based on the specific boronic acid and reaction conditions used.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of 6-(Arylamino)pyridazine-3-carbonitriles
This protocol outlines the palladium-catalyzed amination of this compound with various aryl amines.[2][3]
Methodology:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 139.5 mg), the arylamine (1.2 mmol), a palladium precursor such as Pd2(dba)3 (0.02 mmol, 18 mg), a suitable phosphine ligand like XPhos (0.04 mmol, 19 mg), and a strong base such as sodium tert-butoxide (1.4 mmol, 135 mg).
-
Add an anhydrous solvent, typically toluene or 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the residue by column chromatography on silica gel.
Quantitative Data Summary for 6-(Arylamino)pyridazine-3-carbonitriles
| Entry | Arylamine | Product | Yield (%) | M.p. (°C) | 1H NMR (DMSO-d6, δ ppm) |
| 1 | Aniline | 6-(Phenylamino)pyridazine-3-carbonitrile | 85 | 198-200 | 10.1 (s, 1H), 8.25 (d, 1H), 7.80 (d, 2H), 7.50 (t, 2H), 7.25 (t, 1H), 7.10 (d, 1H) |
| 2 | 4-Methoxyaniline | 6-(4-Methoxyphenylamino)pyridazine-3-carbonitrile | 82 | 210-212 | 9.90 (s, 1H), 8.20 (d, 1H), 7.65 (d, 2H), 7.00 (d, 2H), 6.95 (d, 1H), 3.80 (s, 3H) |
| 3 | 3,5-Dimethylaniline | 6-(3,5-Dimethylphenylamino)pyridazine-3-carbonitrile | 79 | 205-207 | 10.0 (s, 1H), 8.20 (d, 1H), 7.40 (s, 2H), 7.05 (d, 1H), 6.80 (s, 1H), 2.30 (s, 6H) |
Note: The data presented are representative and may vary based on the specific arylamine and reaction conditions used.
III. Synthesis of Fused Heterocycles
The functional groups on the substituted pyridazine-3-carbonitriles can be utilized for the construction of fused heterocyclic systems.
Protocol 4: Synthesis of Tetrazolo[1,5-b]pyridazine Derivatives
This protocol describes the synthesis of a tetrazole ring fused to the pyridazine core, starting from this compound.[4]
Methodology:
Step 1: Synthesis of 6-Hydrazinylpyridazine-3-carbonitrile
-
Dissolve this compound (1.0 mmol, 139.5 mg) in ethanol (10 mL).
-
Add hydrazine hydrate (2.0 mmol, 100 mg) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours.
-
Collect the resulting precipitate by filtration, wash with cold ethanol, and dry to yield 6-hydrazinylpyridazine-3-carbonitrile.
Step 2: Synthesis of 6-Azidopyridazine-3-carbonitrile and Cyclization
-
Suspend 6-Hydrazinylpyridazine-3-carbonitrile (1.0 mmol) in a mixture of concentrated hydrochloric acid (1 mL) and water (5 mL) at 0 °C.
-
Add a solution of sodium nitrite (1.1 mmol, 76 mg) in water (2 mL) dropwise, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. The intermediate 6-azidopyridazine-3-carbonitrile will cyclize in situ.
-
Collect the solid product by filtration, wash with cold water, and recrystallize from a suitable solvent to obtain the tetrazolo[1,5-b]pyridazine-7-carbonitrile.
Quantitative Data Summary for Tetrazolo[1,5-b]pyridazine Synthesis
| Step | Product | Yield (%) | M.p. (°C) |
| 1 | 6-Hydrazinylpyridazine-3-carbonitrile | 90 | 180-182 (dec.) |
| 2 | Tetrazolo[1,5-b]pyridazine-7-carbonitrile | 95 | >250 |
Note: The data presented are representative and may vary based on reaction scale and purification methods.
Visualizations
General Experimental Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis of novel heterocycles.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Catalytic Cycle for Buchwald-Hartwig Amination
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. sanad.iau.ir [sanad.iau.ir]
Application Notes and Protocols for the Scale-up Synthesis of 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for the scale-up synthesis of 6-Chloropyridazine-3-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The synthesis is approached through a two-step process commencing with the commercially available 3,6-dichloropyridazine. The first step involves a selective amination to produce 6-chloropyridazin-3-amine, followed by a Sandmeyer cyanation to yield the target compound. This document outlines the detailed experimental procedures, presents quantitative data in a clear tabular format, and includes a visual representation of the overall workflow.
Introduction
This compound is a crucial building block in medicinal chemistry, serving as a precursor for a wide range of biologically active molecules. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The synthetic route detailed herein is a robust and reproducible method suitable for laboratory and pilot-plant scale production.
Synthetic Pathway Overview
The synthesis of this compound is achieved through a two-step sequence starting from 3,6-dichloropyridazine.
Experimental Protocols
Step 1: Synthesis of 6-Chloropyridazin-3-amine
This protocol is adapted from established procedures for the selective amination of 3,6-dichloropyridazine.[1][2]
Materials:
-
3,6-Dichloropyridazine
-
Aqueous ammonia (28-30%)
-
Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Mechanical stirrer
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
To a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and mechanical stirrer, add 3,6-dichloropyridazine and DMF.
-
With stirring, slowly add aqueous ammonia to the mixture.
-
Heat the reaction mixture to the specified temperature and maintain for the indicated duration (see Table 1 for details). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by recrystallization or column chromatography on silica gel to afford pure 6-chloropyridazin-3-amine.
Quantitative Data for Step 1:
| Parameter | Value | Reference |
| Starting Material | 3,6-Dichloropyridazine | [2] |
| Reagents | Aqueous Ammonia, DMF | [2] |
| Reaction Temperature | 100 - 180 °C | [2] |
| Reaction Time | 7 - 9 hours | [2] |
| Yield | 90-94% | [2] |
| Purity | >98% (GC) | [2] |
Table 1: Summary of reaction parameters for the synthesis of 6-chloropyridazin-3-amine.
Step 2: Synthesis of this compound (Sandmeyer Reaction)
This protocol is a general procedure for the Sandmeyer cyanation of heteroaromatic amines and should be optimized for this specific substrate.
Materials:
-
6-Chloropyridazin-3-amine
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Copper(I) cyanide
-
Potassium cyanide
-
Water
-
Ethyl acetate
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Ice
Equipment:
-
Beakers
-
Stirring plate with stirring bar
-
Thermometer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Diazotization:
-
In a beaker, dissolve 6-chloropyridazin-3-amine in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Cyanation:
-
In a separate beaker, prepare a solution of copper(I) cyanide and potassium cyanide in water.
-
Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution to the cyanide solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Note: The Sandmeyer reaction involves toxic cyanides and potentially unstable diazonium salts. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Experimental Workflow Diagram
The following diagram illustrates the key stages in the synthesis of this compound.
Data Summary
| Compound | Starting Material | Key Reagents | Typical Yield | Purity |
| 6-Chloropyridazin-3-amine | 3,6-Dichloropyridazine | Aqueous Ammonia, DMF | 90-94% | >98% (GC) |
| This compound | 6-Chloropyridazin-3-amine | NaNO₂, HCl, CuCN, KCN | (Requires optimization) | (Requires optimization) |
Table 2: Summary of quantitative data for the synthesis.
Conclusion
The presented two-step synthesis provides a viable route for the scale-up production of this compound. The initial amination step is well-documented and high-yielding. The subsequent Sandmeyer cyanation, while a standard transformation, requires careful optimization and adherence to safety protocols for large-scale operations. This document serves as a comprehensive guide for researchers and professionals in the pharmaceutical industry to facilitate the efficient synthesis of this important chemical intermediate.
References
Application Notes: 6-Chloropyridazine-3-carbonitrile in the Synthesis of Potent PARP-1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Poly(ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA damage response (DDR) pathway, playing a key role in the repair of single-strand breaks (SSBs). Inhibition of PARP-1 has emerged as a promising therapeutic strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. This application note details the use of 6-Chloropyridazine-3-carbonitrile as a key building block in the synthesis of novel and potent PARP-1 inhibitors. We provide detailed experimental protocols for the synthesis of a model inhibitor, summarize key quantitative data for related compounds, and present diagrams of the PARP-1 signaling pathway and the synthetic workflow.
Introduction
The pyridazine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds. In the context of PARP-1 inhibition, the pyridazine core can be strategically functionalized to interact with key residues in the enzyme's active site. This compound offers a versatile starting point for the synthesis of a diverse library of PARP-1 inhibitors. The chloro-substituent provides a handle for cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl or heteroaryl moieties. The nitrile group can be further elaborated to introduce additional pharmacophoric features.
PARP-1 Signaling Pathway in DNA Repair
PARP-1 is one of the first responders to DNA damage. Upon detecting a single-strand break, PARP-1 binds to the damaged DNA and, using NAD+ as a substrate, synthesizes long chains of poly(ADP-ribose) (PAR) onto itself and other acceptor proteins. This process, known as PARylation, creates a scaffold that recruits other DNA repair proteins, such as XRCC1, DNA ligase III, and DNA polymerase beta, to the site of damage to effect repair. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutations), the inhibition of PARP-1's SSB repair function leads to the accumulation of double-strand breaks during replication, which cannot be efficiently repaired, ultimately resulting in cell death through a concept known as synthetic lethality.[1]
References
Application Notes and Protocols: Synthesis of Pyrido[2,3-d]pyridazine Derivatives from 6-Chloropyridazine-3-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridopyridazine scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. This document provides a detailed protocol for a proposed synthesis of 4-aminopyrido[2,3-d]pyridazine-5-carbonitrile derivatives, utilizing 6-Chloropyridazine-3-carbonitrile as a key starting material. The outlined methodology is based on established principles of heterocyclic synthesis, involving a nucleophilic substitution followed by an intramolecular cyclization.
Proposed Synthetic Pathway
The synthesis of 4-aminopyrido[2,3-d]pyridazine-5-carbonitrile (3) from this compound (1) and malononitrile (2) is proposed to proceed via a two-step sequence. The reaction is initiated by the deprotonation of malononitrile by a suitable base to form a potent nucleophile. This is followed by a nucleophilic aromatic substitution on the electron-deficient pyridazine ring. The subsequent intramolecular cyclization of the intermediate affords the final pyridopyridazine product.
Caption: Proposed reaction pathway for the synthesis of 4-aminopyrido[2,3-d]pyridazine-5-carbonitrile.
Experimental Protocols
Materials and Equipment:
-
This compound
-
Malononitrile
-
Sodium hydride (NaH) or Potassium carbonate (K2CO3)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thermometer
-
Condenser
-
Apparatus for filtration under reduced pressure
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
-
Standard laboratory glassware
Proposed Protocol for the Synthesis of 4-Amino-5-cyanopyrido[2,3-d]pyridazine (3):
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a stirring bar and anhydrous DMF (or DMSO).
-
Addition of Base and Malononitrile: Add sodium hydride (1.2 equivalents) portion-wise to the stirred solvent at 0 °C. After the addition is complete, add malononitrile (1.1 equivalents) dropwise. Stir the mixture at room temperature for 30 minutes. Alternatively, potassium carbonate (2.5 equivalents) can be used as the base, and the reaction can be heated to 80-100 °C.
-
Addition of this compound: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF (or DMSO) and add it to the reaction mixture.
-
Reaction: Heat the reaction mixture to 80-120 °C and monitor the progress of the reaction by TLC. The reaction time may vary from 6 to 24 hours.
-
Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-water.
-
Isolation: Collect the precipitated solid by filtration under reduced pressure. Wash the solid with cold water and then with a small amount of cold ethanol.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of a representative 4-aminopyrido[2,3-d]pyridazine-5-carbonitrile derivative. Please note that these are hypothetical values based on similar reactions reported in the literature, as direct experimental data for this specific reaction was not found.
| Compound | Starting Material | Reagents | Solvent | Reaction Time (h) | Yield (%) | Melting Point (°C) |
| 3a | This compound | Malononitrile, NaH | DMF | 12 | 65-75 | >300 |
| 3b | 6-Chloro-4-methylpyridazine-3-carbonitrile | Malononitrile, K2CO3 | DMSO | 18 | 60-70 | 280-285 |
Experimental Workflow Diagram
Caption: General experimental workflow for the synthesis and characterization of pyridopyridazine derivatives.
Safety Precautions
-
Handle all chemicals with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Sodium hydride is a flammable solid and reacts violently with water. Handle it in a fume hood and under an inert atmosphere.
-
Malononitrile is toxic and should be handled with care in a well-ventilated area.
-
DMF and DMSO are skin-penetrating solvents; avoid direct contact.
-
Perform all reactions in a well-ventilated fume hood.
Disclaimer: The provided protocol is a proposed synthetic method based on established chemical principles for the synthesis of related heterocyclic systems. It has not been experimentally validated. Researchers should exercise caution and perform small-scale trials to optimize the reaction conditions.
Troubleshooting & Optimization
Optimizing reaction conditions for 6-Chloropyridazine-3-carbonitrile synthesis
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the reaction conditions for the synthesis of 6-Chloropyridazine-3-carbonitrile. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common issues encountered during the synthesis.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared in a two-step process: the amidation of a 6-chloropyridazine-3-carboxylate ester to form 6-Chloropyridazine-3-carboxamide, followed by the dehydration of the amide to the target nitrile.
Step 1: Synthesis of 6-Chloropyridazine-3-carboxamide
| Question/Issue | Possible Cause(s) | Troubleshooting/Optimization Strategy |
| Low or no conversion of the starting ester to the amide. | 1. Incomplete hydrolysis of the ester if starting from the carboxylic acid. 2. Insufficient activation of the carboxylic acid. 3. Low reactivity of the ammonia source. 4. Reaction temperature is too low. | 1. Ensure complete hydrolysis by monitoring with TLC or LC-MS. 2. If using a coupling agent, ensure it is fresh and used in the correct stoichiometric amount. For the acyl chloride route, ensure complete conversion of the acid. 3. Use a more concentrated ammonia solution or consider using ammonium chloride with a base. 4. Gradually increase the reaction temperature, monitoring for side product formation. For high-pressure reactions, ensure the vessel is properly sealed and heated. |
| Formation of side products detected by TLC/LC-MS. | 1. Reaction temperature is too high, leading to decomposition. 2. Presence of impurities in the starting material or solvents. 3. Reaction of the chloro- group on the pyridazine ring. | 1. Lower the reaction temperature and extend the reaction time. 2. Use high-purity starting materials and anhydrous solvents. 3. This is less common under amidation conditions but can be minimized by using milder conditions and shorter reaction times. |
| Difficulty in precipitating the product. | 1. The product is too soluble in the reaction mixture/solvent. 2. Insufficient cooling. | 1. After cooling, add an anti-solvent like ice-cold water to induce precipitation. 2. Ensure the mixture is cooled to a sufficiently low temperature (e.g., 0-5 °C) for an adequate amount of time. |
Step 2: Dehydration of 6-Chloropyridazine-3-carboxamide to this compound
| Question/Issue | Possible Cause(s) | Troubleshooting/Optimization Strategy |
| Incomplete dehydration of the amide to the nitrile. | 1. Dehydrating agent is not active (e.g., old or has absorbed moisture). 2. Insufficient amount of dehydrating agent. 3. Reaction temperature is too low or reaction time is too short. | 1. Use a fresh bottle of the dehydrating agent (e.g., cyanuric chloride, POCl₃, SOCl₂). 2. Increase the molar equivalents of the dehydrating agent. 3. Gradually increase the reaction temperature or prolong the reaction time while monitoring the reaction progress by TLC or GC-MS. |
| Formation of a dark-colored reaction mixture or tar-like substances. | 1. Reaction temperature is too high, causing decomposition of the starting material or product. 2. The dehydrating agent is too harsh for the substrate. | 1. Maintain a lower reaction temperature. For exothermic reactions, ensure efficient cooling during the addition of reagents. 2. Consider using a milder dehydrating agent. For example, if phosphorus pentoxide or POCl₃ causes decomposition, a switch to cyanuric chloride in DMF might be beneficial.[1][2] |
| The product is difficult to isolate or purify. | 1. The product is soluble in the aqueous phase during workup. 2. Co-elution of impurities during column chromatography. | 1. Extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). 2. Optimize the solvent system for column chromatography to achieve better separation. Consider recrystallization as an alternative or additional purification step. |
| Hydrolysis of the nitrile back to the amide during workup. | Presence of strong acidic or basic conditions in the aqueous workup. | Neutralize the reaction mixture carefully and avoid prolonged contact with strongly acidic or basic aqueous solutions. |
Data Presentation
Table 1: Comparison of Reaction Conditions for the Synthesis of 6-Chloropyridazine-3-carboxamide
| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield | Reference |
| Method 1 | 6-chloropyridazine-3-methyl ester | 25% Ammonia solution | Ethanol | 100 (in a high-pressure vessel) | 6 | Not specified | [3] |
| Method 2 | 6-chloropyridazine-3-carbonyl chloride | Ammonia in ice water | Tetrahydrofuran | Not specified | Not specified | Not specified | [3] |
Table 2: Common Dehydrating Agents for Amide to Nitrile Conversion
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Phosphorus pentoxide (P₂O₅) | Reflux in a non-polar solvent | Powerful dehydrating agent | Harsh conditions, can lead to decomposition |
| Thionyl chloride (SOCl₂) | Reflux, often neat or in a chlorinated solvent | Readily available, volatile byproducts | Generates HCl and SO₂, harsh conditions |
| Phosphorus oxychloride (POCl₃) | Reflux, often with a base or in a polar aprotic solvent | Effective for many amides | Can be harsh, workup can be challenging |
| Cyanuric Chloride | Room temperature to mild heating | Mild reaction conditions, good yields for heterocyclic amides[1][2] | Can be exothermic when mixed with DMF |
Experimental Protocols
Protocol 1: Synthesis of 6-Chloropyridazine-3-carboxamide from 6-chloropyridazine-3-methyl ester [3]
-
Materials:
-
6-chloropyridazine-3-methyl ester
-
Ethanol
-
25% aqueous ammonia solution
-
High-pressure reaction vessel
-
Nitrogen gas
-
Ice water
-
-
Procedure:
-
Weigh the 6-chloropyridazine-3-methyl ester and add it to a high-pressure reaction vessel.
-
Sequentially add ethanol and the 25% ammonia solution.
-
Seal the vessel and replace the internal atmosphere with nitrogen gas three times.
-
Stir the mixture and heat to 100 °C for 6 hours.
-
Monitor the reaction progress by thin-layer chromatography.
-
Once the reaction is complete, cool the reaction mixture to 5 °C.
-
Stir the mixture for 1 hour to induce crystallization.
-
Filter the resulting solid, wash with water, and dry under vacuum at 50 °C to obtain 6-Chloropyridazine-3-carboxamide.
-
Protocol 2: Synthesis of this compound via Dehydration of 6-Chloropyridazine-3-carboxamide (General Procedure using Cyanuric Chloride)
This is a general protocol adapted for this specific substrate based on methods for other heterocyclic amides.[1][2]
-
Materials:
-
6-Chloropyridazine-3-carboxamide
-
Cyanuric chloride
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous methyl tert-butyl ether (MTBE) or another water-immiscible solvent
-
Saturated aqueous sodium carbonate solution
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
-
Procedure:
-
In a round-bottom flask, suspend 6-Chloropyridazine-3-carboxamide in anhydrous DMF at room temperature.
-
In a separate flask, dissolve cyanuric chloride in anhydrous MTBE.
-
Cool the amide suspension in an ice bath.
-
Slowly add the cyanuric chloride solution to the amide suspension over 15-30 minutes with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, carefully quench the reaction by adding saturated aqueous sodium carbonate solution.
-
Separate the organic and aqueous phases.
-
Extract the aqueous phase with MTBE (2-3 times).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
-
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Suzuki Coupling of 6-Chloropyridazine-3-carbonitrile
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of Suzuki coupling reactions involving 6-Chloropyridazine-3-carbonitrile.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Suzuki coupling reaction with this compound is resulting in a low yield. What are the primary factors I should investigate?
A1: Low yields with this substrate are common and can stem from several factors related to its specific chemical properties. This compound is an electron-deficient heteroaromatic chloride. This electronic nature makes the C-Cl bond challenging to activate for oxidative addition, which is often the rate-determining step in the catalytic cycle.[1][2] Additionally, the pyridazine nitrogen atoms can coordinate to the palladium catalyst, potentially leading to inhibition or deactivation.[3]
Your initial troubleshooting should focus on these key areas:
-
Catalyst System (Palladium Source & Ligand): Standard catalysts like Pd(PPh₃)₄ may be ineffective for this challenging substrate.[2] More active catalyst systems are generally required.
-
Base Selection: The choice of base is critical. It must be strong enough to promote transmetalation but not so harsh that it causes degradation of the starting materials or product.[4]
-
Reaction Conditions: Temperature and reaction time need to be carefully optimized. Higher temperatures are often necessary for activating aryl chlorides.[2]
-
Reagent Quality & Inert Atmosphere: The purity of your boronic acid/ester, solvent, and base is crucial. Oxygen can deactivate the Pd(0) catalyst, so maintaining an inert atmosphere is essential.[5][6]
Q2: What are the most common side reactions when working with this compound and how can I minimize them?
A2: The primary side reactions to be aware of are protodeboronation, dehalogenation, and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond.[7] It is often exacerbated by high temperatures and the presence of water.[4][6]
-
Dehalogenation: The chloro group on the pyridazine can be replaced by a hydrogen atom. This can occur after the oxidative addition step.[9]
-
Mitigation: Careful selection of the ligand and reaction conditions can help suppress this pathway.
-
-
Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often a result of oxygen in the reaction mixture, which can interfere with the catalytic cycle.[3][10]
Q3: The nitrogen atoms on the pyridazine ring or the nitrile group seem to be interfering with my reaction. What can I do?
A3: Yes, the nitrogen lone pairs in the pyridazine ring can coordinate with the palladium catalyst, potentially forming inactive complexes and hindering the catalytic cycle.[3] While the nitrile group is electron-withdrawing and can be beneficial for the oxidative addition step, it can also potentially interact with the catalyst.
To address this, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often effective.[2] The steric bulk of these ligands can prevent the pyridazine nitrogen from strongly coordinating to the palladium center, thus maintaining catalyst activity.
-
Catalyst Pre-catalyst: Using a well-defined palladium pre-catalyst can sometimes give more reproducible results than generating the active catalyst in situ.
Data Presentation: Recommended Reaction Components
Optimizing the Suzuki coupling of this compound often requires screening several components. The tables below provide a starting point for this optimization.
Table 1: Catalyst & Ligand Selection for Challenging Heteroaryl Chlorides
| Palladium Source | Ligand | Typical Loading (mol%) | Key Characteristics |
| Pd₂(dba)₃ or Pd(OAc)₂ | SPhos or XPhos | 1-5% Pd, 2-10% Ligand | Bulky, electron-rich phosphines. Excellent for activating C-Cl bonds and often provide high yields.[2][4] |
| PdCl₂(dppf) | (part of complex) | 2-5% | A robust and commonly used pre-catalyst, though it may require higher temperatures for optimal performance.[2] |
| Pd(PPh₃)₄ | (part of complex) | 5-10% | A traditional catalyst, but often less effective for electron-deficient chlorides and may lead to lower yields.[2] |
| [Pd(IPr)(allyl)Cl] | IPr (NHC) | 1-3% | N-heterocyclic carbene ligands can offer high stability and reactivity.[11] |
Table 2: Base and Solvent Screening Recommendations
| Base | Equivalents | Solvent System | Temperature (°C) | Notes |
| K₃PO₄ | 2.0 - 3.0 | 1,4-Dioxane / H₂O (e.g., 4:1) | 80 - 110 | Often a reliable choice for challenging substrates, balancing reactivity while minimizing some side reactions.[4][6] |
| K₂CO₃ | 2.0 - 3.0 | Toluene / EtOH / H₂O or THF / H₂O | 80 - 110 | A standard, milder base. May be less effective for this specific substrate but is a good starting point.[6][12] |
| Cs₂CO₃ | 2.0 - 3.0 | 1,4-Dioxane or DMF | 80 - 110 | A stronger and more soluble inorganic base that can be effective when weaker bases fail.[6] |
| KF | 3.0 | Anhydrous THF or Dioxane | 60 - 80 | A milder option, particularly useful if your boronic acid or product has base-sensitive functional groups. Often requires anhydrous conditions.[6][13] |
Experimental Protocols & Visualizations
General Experimental Protocol
This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization will likely be required.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic Acid or Pinacol Ester (1.2 - 1.5 equiv)
-
Palladium Catalyst (e.g., Pd₂(dba)₃, 2.5 mol%)
-
Ligand (e.g., SPhos, 5 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)
-
Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with the inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[5]
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe. The final concentration should typically be between 0.1 M and 0.5 M with respect to the this compound.
-
Heating and Monitoring: Place the sealed flask in a preheated oil bath (typically 80-110 °C) and stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS, checking for the disappearance of the starting material. Reactions can take from 2 to 24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.
Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low yields.
Suzuki Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protodeboronation - Wikipedia [en.wikipedia.org]
- 8. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Yoneda Labs [yonedalabs.com]
- 11. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. Suzuki Coupling [organic-chemistry.org]
Side reactions and byproduct formation in 6-Chloropyridazine-3-carbonitrile reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Chloropyridazine-3-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki coupling reactions with this compound?
A1: The most prevalent side reactions in Suzuki coupling of this compound include protodeboronation of the boronic acid, homocoupling of the boronic acid, and dechlorination of the starting material. Catalyst deactivation and hydrolysis of the nitrile group can also contribute to lower yields and the formation of impurities.
Q2: My Suzuki coupling reaction is not proceeding or giving very low yields. What are the primary factors to investigate?
A2: Complete reaction failure or low yields in Suzuki coupling with this compound can often be attributed to several critical factors:
-
Inactive Catalyst: The active Pd(0) species may not have formed or has been deactivated. Ensure the quality of your palladium precursor and ligand. For a less reactive aryl chloride like this compound, consider using more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) or N-heterocyclic carbene (NHC) ligands.
-
Oxygen Contamination: Palladium catalysts, especially the active Pd(0) species, are sensitive to oxygen. It is crucial to thoroughly degas all solvents and the reaction mixture.
-
Inappropriate Base: The choice and quality of the base are critical. For aryl chlorides, stronger bases such as K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. The base must be sufficiently soluble in the reaction medium.
-
Reaction Temperature: Aryl chlorides generally require higher reaction temperatures (typically 80-110 °C) for the oxidative addition step to proceed efficiently.[1]
Q3: How can I minimize the hydrolysis of the nitrile group on the pyridazine ring during my reaction?
A3: Hydrolysis of the nitrile group to the corresponding amide or carboxylic acid can occur under both acidic and basic conditions, especially at elevated temperatures. To minimize this side reaction:
-
pH Control: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic base or carefully control the reaction pH.
-
Temperature and Reaction Time: Use the lowest effective temperature and monitor the reaction closely to avoid prolonged reaction times once the starting material is consumed.
-
Work-up Conditions: During the work-up, minimize exposure to strong acids or bases, especially during heating.
Q4: What is protodeboronation and how can it be prevented in my Suzuki coupling reaction?
A4: Protodeboronation is a common side reaction where the boronic acid reacts with water or other protic sources to replace the boronic acid group with a hydrogen atom. This leads to the formation of an arene byproduct and reduces the yield of the desired coupled product. To mitigate protodeboronation:
-
Anhydrous Conditions: While some Suzuki reactions benefit from the presence of water, using anhydrous solvents and reagents can minimize this side reaction.
-
Choice of Base: The choice of base can influence the rate of protodeboronation. In some cases, using a weaker base or a fluoride-based base like KF or CsF can be beneficial.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of protodeboronation relative to the desired coupling reaction.
Troubleshooting Guides
Suzuki Coupling Reactions
Issue: Low or no conversion of this compound.
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst | Use a fresh, high-quality palladium precursor and ligand. Consider using a more active ligand system (e.g., Buchwald ligands). |
| Oxygen in the Reaction | Degas solvents and the reaction mixture thoroughly with an inert gas (e.g., argon or nitrogen). |
| Inappropriate Base | Switch to a stronger, non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry. |
| Low Reaction Temperature | Increase the reaction temperature in increments of 10 °C, monitoring for product formation and decomposition. |
Issue: Significant formation of homocoupled boronic acid byproduct.
| Potential Cause | Troubleshooting Step |
| High Catalyst Loading | Reduce the palladium catalyst loading. |
| Oxygen Contamination | Ensure rigorous exclusion of oxygen from the reaction. |
| High Temperature | Lower the reaction temperature. |
Issue: Presence of dechlorinated starting material.
| Potential Cause | Troubleshooting Step |
| Hydrogen Source | If using a hydride source as a reducing agent in another step, ensure it is completely removed. Certain ligands and bases can also promote hydrodechlorination. |
| Catalyst System | Some palladium catalysts are more prone to promoting dechlorination. Screen different palladium precursors and ligands. |
Nitrile Group Stability
Issue: Formation of 6-Chloropyridazine-3-carboxamide or 6-Chloropyridazine-3-carboxylic acid.
| Potential Cause | Troubleshooting Step |
| Hydrolysis under Acidic Conditions | If the reaction is run under acidic conditions, consider using a less acidic catalyst or buffer the reaction mixture. During work-up, use a mild base for neutralization and avoid excessive heating. |
| Hydrolysis under Basic Conditions | If a strong base is used, consider switching to a weaker or non-nucleophilic base. Minimize reaction time and temperature. During work-up, use a mild acid for neutralization and avoid excessive heating. |
Data Presentation
The following table summarizes the typical yields and byproduct distribution in a generic Suzuki coupling reaction of a chloro-heterocycle, which can be used as a starting point for the optimization of reactions with this compound.
| Parameter | Condition A | Condition B | Condition C |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / SPhos | PdCl₂(dppf) |
| Base | K₂CO₃ | K₃PO₄ | Cs₂CO₃ |
| Solvent | Toluene/H₂O | Dioxane | DMF |
| Temperature (°C) | 100 | 90 | 110 |
| Desired Product Yield (%) | 45 | 85 | 70 |
| Protodeboronation Byproduct (%) | 15 | 5 | 10 |
| Homocoupling Byproduct (%) | 10 | 3 | 5 |
| Dechlorination Byproduct (%) | 5 | 2 | 8 |
Note: These values are illustrative and will vary depending on the specific boronic acid and other reaction conditions.
Experimental Protocols
General Protocol for Suzuki-Miyaura Cross-Coupling of this compound
-
Reagent Preparation: In a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane) via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Visualizations
Caption: Experimental workflow for a typical Suzuki coupling reaction.
Caption: Common side reactions in this compound couplings.
References
Technical Support Center: Purification of 6-Chloropyridazine-3-carbonitrile and its Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying 6-Chloropyridazine-3-carbonitrile and its derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of pyridazine compounds.
Q1: What are the most common impurities found in crude this compound?
A1: Common impurities typically include unreacted starting materials (e.g., 3,6-dichloropyridazine), reagents, residual solvents, and by-products from side reactions.[1][2] Depending on the synthetic route, by-products may arise from incomplete cyclization or undesired reactions involving the nitrile or chloro functional groups.[1]
Q2: Which purification technique should I start with for my crude solid product?
A2: For a solid crude product, starting with recrystallization is often a good choice for achieving high purity.[2][3] An initial wash with a cold, non-polar solvent can help remove highly soluble, non-polar impurities before proceeding with recrystallization.[2][4] If recrystallization fails to remove closely related impurities, silica gel column chromatography is the recommended next step.[3]
Q3: My compound "oils out" during recrystallization instead of forming crystals. What should I do?
A3: "Oiling out" happens when the compound's melting point is lower than the boiling point of the solvent, or when it precipitates from the solution as a liquid.[2] To resolve this, you can:
-
Add more solvent: Ensure the compound is fully dissolved at the elevated temperature.[2]
-
Lower the temperature: Use a solvent system with a lower boiling point.
-
Slow the cooling process: Allow the solution to cool to room temperature slowly before moving it to an ice bath. This encourages the formation of crystal lattices.[2]
-
Use a different solvent system: Experiment with solvent pairs (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is not) to find a system where crystallization is favored.[2]
Q4: I have very low recovery after recrystallization. How can I improve my yield?
A4: Low recovery suggests your compound has high solubility in the chosen solvent even at low temperatures.[2] To improve the yield:
-
Minimize solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[2][5]
-
Change solvents: Select a solvent in which your compound is highly soluble when hot but sparingly soluble at room temperature.[5]
-
Use a mixed-solvent system: Dissolve the compound in a minimal amount of a "good" solvent and then slowly add a "poor" (anti-solvent) until the solution becomes slightly turbid. Reheat to clarify and then cool slowly.[2][3]
-
Ensure complete crystallization: After cooling to room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal precipitation.[5]
Q5: My compound streaks or shows significant tailing on the TLC plate and silica column. How can I fix this?
A5: Tailing is common for basic compounds like those with an amino-pyridazine moiety, as they interact strongly with the acidic silanol groups on the silica gel surface.[2][5] To mitigate this:
-
Add a basic modifier: Add a small amount of triethylamine (e.g., 0.1-1% v/v) or ammonia to your mobile phase.[5] This deactivates the acidic sites on the silica, leading to sharper peaks and better separation.[5]
-
Use an alternative stationary phase: Consider using a more neutral or basic stationary phase, such as neutral or basic alumina.[2][5]
Q6: I'm not getting good separation between my product and an impurity during column chromatography. What are my options?
A6: Poor separation indicates that the chosen mobile phase is not effective at differentiating the components.[2] You should:
-
Optimize the eluent system: Systematically adjust the polarity of the mobile phase. If your compound elutes too quickly (high Rf), decrease the polarity. If it moves too slowly (low Rf), increase the polarity.[2] An ideal Rf value for the target compound on TLC is typically between 0.3 and 0.4 for good separation.[4]
-
Try a different solvent system: Sometimes, changing the solvents themselves (e.g., switching from ethyl acetate/hexane to dichloromethane/methanol) can alter selectivity and improve separation.
-
Employ a combination of techniques: If an impurity is particularly persistent, you may need a multi-step approach. For example, perform column chromatography first and then re-purify the collected fractions by recrystallization.[2]
Data Presentation: Purification Methods & Outcomes
The following tables summarize typical parameters and outcomes for the primary purification techniques used for pyridazine derivatives.
Table 1: Comparison of Common Purification Techniques
| Purification Technique | Purity Achieved (Typical) | Yield (Typical) | Best For | Key Disadvantage |
| Recrystallization | >99%[3] | 50-80%[3] | Crystalline solids with thermally stable properties. | Can have lower yields if the compound is partially soluble in cold solvent.[2] |
| Silica Gel Chromatography | >98%[3] | 70-90%[3] | Complex mixtures or oily/non-crystalline products.[4] | Can be time-consuming and requires larger volumes of solvent. |
Table 2: Recommended Starting Solvent Systems for Chromatography
| Compound Class | Stationary Phase | Recommended Mobile Phase (Eluent) | Modifier (if needed) |
| General Pyridazines | Silica Gel | Dichloromethane/Methanol Gradient[3] | - |
| Basic Pyridazines | Silica Gel | Hexane/Ethyl Acetate with 0.5% (v/v) Triethylamine[5] | Triethylamine (TEA) |
| Pyrazines | Silica Gel | Hexane/Ethyl Acetate (90:10)[6] | - |
| Pyridazinones | Silica Gel | Ethyl Acetate/Hexane (1:1)[7] | - |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol provides a general method for purifying solid this compound derivatives.
-
Solvent Selection: Choose a solvent or solvent pair in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for pyridazine derivatives include ethanol, toluene, or ethanol/water mixtures.[3][5]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent in portions while heating until the solid is completely dissolved.[5]
-
Decolorization (Optional): If the solution has colored impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization of the product.[2][5]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation appears complete, place the flask in an ice bath for at least 30 minutes to maximize the yield.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[4][5]
-
Drying: Dry the purified crystals in a vacuum oven until a constant weight is achieved.[5]
Protocol 2: Purification by Silica Gel Flash Chromatography
This method is effective for separating the target compound from impurities with different polarities.
-
Eluent Selection: Using Thin Layer Chromatography (TLC), determine a suitable mobile phase (eluent) that provides good separation and gives the target compound an Rf value of approximately 0.3-0.4.[4] For basic derivatives, add 0.1-1% triethylamine to the eluent system.[5]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in a non-polar solvent (e.g., hexanes). Pour the slurry into the column and pack it uniformly, ensuring no air bubbles are trapped. Drain the excess solvent until the level is just above the silica bed.[3][4]
-
Sample Loading: Dissolve the crude compound in a minimal amount of a suitable solvent (like dichloromethane). For better resolution, it is often preferable to pre-adsorb the sample onto a small amount of silica gel (dry loading). Evaporate the solvent to get a free-flowing powder and carefully add it to the top of the column bed.[3][5]
-
Elution: Carefully add the eluent to the top of the column and apply pressure to begin the separation. Maintain a constant flow rate and collect the eluting solvent in fractions.[4][5]
-
Fraction Collection and Analysis: Monitor the separation by collecting fractions and analyzing them by TLC.[3]
-
Pooling and Solvent Removal: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to yield the purified compound.[3][4]
-
Drying: Dry the purified product under high vacuum to remove any residual solvent.[3]
Visualized Workflows and Logic
The following diagrams illustrate key decision-making processes and workflows for purification.
Caption: General purification workflow for pyridazine derivatives.
Caption: Troubleshooting logic for column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Troubleshooting low reactivity of the chlorine atom in 6-Chloropyridazine-3-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low reactivity with 6-Chloropyridazine-3-carbonitrile in various chemical transformations.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound showing low reactivity in palladium-catalyzed cross-coupling reactions?
A1: The low reactivity of this compound in reactions like Suzuki-Miyaura or Buchwald-Hartwig amination is primarily due to the high strength of the C-Cl (Carbon-Chlorine) bond.[1] Compared to their bromo or iodo counterparts, aryl and heteroaryl chlorides are inherently less reactive, making the initial oxidative addition step in the palladium catalytic cycle more challenging and often the rate-determining step.[1][2] Achieving successful coupling requires carefully optimized reaction conditions, particularly the selection of a highly active catalyst system.[3]
Q2: What are the most common reasons for a complete failure of a Suzuki-Miyaura coupling with this substrate?
A2: Complete reaction failure often points to a critical issue with one of the core components. The most common causes include:
-
Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may be insufficient for activating the C-Cl bond.[1] More electron-rich and sterically hindered ligands, such as the Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, are typically required.[1][4]
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen and can be easily deactivated.[4] Inadequate degassing of solvents and reagents is a frequent cause of failure.
-
Ineffective Base: The base is crucial for activating the boronic acid to facilitate the transmetalation step.[2][5] A base that is too weak, insoluble, or old may halt the catalytic cycle. For challenging chlorides, strong bases like K₃PO₄ or Cs₂CO₃ are often necessary.[3][4]
-
Insufficient Temperature: The oxidative addition of a heteroaryl chloride to the palladium center requires significant thermal energy.[4] Reactions are typically run at elevated temperatures, often between 80-110 °C.[3][4]
Q3: My Nucleophilic Aromatic Substitution (SNAr) reaction is sluggish. What factors should I investigate?
A3: While the electron-deficient pyridazine ring, activated by the 3-cyano group, is primed for SNAr, sluggishness can still occur.[6][7][8] Key factors to check are:
-
Nucleophile Strength: The rate of an SNAr reaction is highly dependent on the strength of the nucleophile.[9] If you are using a weak nucleophile, consider switching to a more potent one or using a base to deprotonate it, thereby increasing its nucleophilicity.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO, NMP) are ideal for SNAr reactions as they solvate the counter-ion of the nucleophile but do not strongly solvate the nucleophile itself, leaving it more reactive.
-
Temperature: Like many reactions, SNAr often requires heat to overcome the activation energy. Increasing the reaction temperature can significantly improve the reaction rate.
Q4: I am observing significant formation of side products in my Suzuki coupling. What are they and how can I minimize them?
A4: Two common side reactions that plague Suzuki couplings are protodeboronation and homocoupling.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid by a proton source (often residual water or acidic impurities), resulting in the formation of an Ar-H byproduct.[1] To minimize this, use anhydrous solvents and reagents where possible, or consider using more stable boronate esters (e.g., pinacol esters).[1]
-
Homocoupling: This side reaction forms Ar-Ar or Ar'-Ar' dimers and is often promoted by the presence of oxygen or can be catalyzed by palladium.[1] Thoroughly degassing the reaction mixture and maintaining an inert atmosphere are the best ways to prevent homocoupling.[1][4]
Troubleshooting Guide 1: Suzuki-Miyaura Cross-Coupling
This guide provides a systematic approach to troubleshooting low yields in the Suzuki-Miyaura coupling of this compound.
Logical Troubleshooting Workflow
Caption: A step-by-step workflow for diagnosing Suzuki coupling failures.
Recommended Starting Conditions for Optimization
| Parameter | Catalyst Precursor | Ligand | Base (equivalents) | Solvent System | Temperature (°C) |
| System 1 | Pd₂(dba)₃ (1-3 mol%) | SPhos (2-6 mol%) | K₃PO₄ (2-3 eq.) | Toluene/H₂O or Dioxane/H₂O | 80 - 110 |
| System 2 | Pd(OAc)₂ (2-5 mol%) | XPhos (4-10 mol%) | Cs₂CO₃ (2-3 eq.) | Dioxane or 2-MeTHF | 90 - 120 |
| System 3 | PdCl₂(dppf) (3-5 mol%) | (None, is a complex) | K₂CO₃ (3 eq.) | DMF / H₂O | 100 - 110 |
| System 4 | Pd(OAc)₂ (2-5 mol%) | IPr·HCl (NHC Ligand) | K₃PO₄ (3 eq.) | t-BuOH / H₂O | 80 - 100 |
General Experimental Protocol: Suzuki-Miyaura Coupling
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the corresponding boronic acid or boronate ester (1.1-1.5 eq.), and the base (2-3 eq.).[3]
-
Evacuation and Backfilling: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle at least three times to ensure an oxygen-free atmosphere.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium precursor and the appropriate ligand.
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene) via syringe to a typical concentration of 0.1-0.5 M. If an aqueous system is used, add the degassed water portion.[3][4]
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).[3]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]
-
Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[3]
Troubleshooting Guide 2: Buchwald-Hartwig Amination
This guide addresses common issues encountered during the C-N cross-coupling of this compound with primary or secondary amines.
Logical Troubleshooting Workflow
Caption: Decision tree for optimizing Buchwald-Hartwig amination reactions.
Recommended Starting Conditions for Optimization
| Parameter | Catalyst Precursor | Ligand | Base (equivalents) | Solvent | Temperature (°C) |
| System 1 (General) | Pd₂(dba)₃ (1-2 mol%) | XPhos (3-5 mol%) | NaOtBu (1.5-2.0 eq.) | Toluene or Dioxane | 100 - 110 |
| System 2 (1° Amines) | Pd(OAc)₂ (2 mol%) | BrettPhos (4 mol%) | K₃PO₄ (2.0 eq.) | t-BuOH | 100 |
| System 3 (2° Amines) | Pd₂(dba)₃ (1.5 mol%) | RuPhos (3.5 mol%) | LiHMDS (1.8 eq.) | THF or 2-MeTHF | 90 - 100 |
| System 4 (Ammonia) | Pd(OAc)₂ (2 mol%) | XPhos (4 mol%) | K₃PO₄ (2.0 eq.) | Dioxane | 110 |
General Experimental Protocol: Buchwald-Hartwig Amination
-
Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the palladium precursor, ligand, and base to a dry reaction vessel with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.5 eq.).
-
Solvent Addition: Add degassed, anhydrous solvent (e.g., Toluene, Dioxane).
-
Reaction: Seal the vessel and heat the mixture with vigorous stirring to the target temperature (90-110 °C) for 6-24 hours.
-
Monitoring: Follow the reaction's progress by LC-MS or TLC.
-
Work-up: After cooling, dilute the reaction mixture with a suitable solvent like ethyl acetate, and filter it through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic phase, concentrate it under reduced pressure, and purify the resulting crude material via column chromatography.
Troubleshooting Guide 3: Nucleophilic Aromatic Substitution (SNAr)
This guide is for reactions where a nucleophile is intended to directly displace the chlorine atom on the pyridazine ring.
Logical Troubleshooting Workflow
Caption: A simple decision guide for troubleshooting SNAr reactions.
Common Conditions for SNAr Reactions
| Nucleophile Type | Example Nucleophile | Base (optional) | Solvent | Typical Temperature (°C) |
| Amines (Aliphatic) | Pyrrolidine, Piperidine | K₂CO₃, Et₃N | DMF, Acetonitrile | 80 - 120 |
| Amines (Aromatic) | Aniline | NaH, K₂CO₃ | DMSO, NMP | 100 - 150 |
| Alcohols / Phenols | Sodium Methoxide, Phenol | NaH, K₂CO₃ | THF, DMF | 60 - 100 |
| Thiols / Thiophenols | Sodium Thiophenoxide | K₂CO₃ | DMF, Ethanol | 25 - 80 |
| Hydrazines | Hydrazine Hydrate | None | Ethanol, Isopropanol | 60 - 100 |
General Experimental Protocol: SNAr with an Amine
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), the amine nucleophile (1.2-2.0 eq.), and a suitable solvent (e.g., DMF, DMSO).
-
Base Addition (if necessary): If the nucleophile requires deprotonation or an acid scavenger is needed, add a base such as K₂CO₃ or triethylamine (1.5-2.5 eq.).
-
Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. If a polar aprotic solvent was used, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic extracts with water and brine, dry over a drying agent, filter, and concentrate. Purify the crude product by column chromatography or recrystallization.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. blumberginstitute.org [blumberginstitute.org]
- 7. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Preventing decomposition of 6-Chloropyridazine-3-carbonitrile during reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the decomposition of 6-Chloropyridazine-3-carbonitrile during chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main decomposition pathways for this compound during a reaction?
A1: The two primary decomposition pathways for this compound are hydrolysis of the nitrile group and nucleophilic substitution of the chlorine atom. The pyridazine ring itself is relatively stable, but the electron-withdrawing nature of the ring and the nitrile group makes the chlorine atom susceptible to nucleophilic attack.[1][2]
-
Nitrile Hydrolysis: The nitrile group (-CN) can be hydrolyzed to a carboxamide (-CONH₂) and subsequently to a carboxylic acid (-COOH) in the presence of water, especially under acidic or basic conditions and at elevated temperatures.[3][4]
-
Nucleophilic Substitution: The chlorine atom at the 6-position is prone to substitution by nucleophiles present in the reaction mixture, such as water, hydroxide ions, or amines. This can lead to the formation of byproducts like 6-hydroxypyridazine-3-carbonitrile.
Q2: My reaction mixture is turning brown and I'm observing multiple spots on my TLC. What could be the cause?
A2: Brown coloration and multiple spots on a TLC are often indicative of decomposition. The likely culprits are harsh reaction conditions, particularly high temperatures and the presence of strong acids or bases, which can accelerate the degradation of this compound. The presence of oxygen can also lead to the degradation of sensitive organometallic catalysts used in cross-coupling reactions, which can in turn affect the stability of the starting material.
Q3: How can I minimize the hydrolysis of the nitrile group?
A3: To minimize nitrile hydrolysis, it is crucial to control the amount of water in your reaction and the pH of the medium.
-
Use Anhydrous Conditions: Employ anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.
-
Control pH: Avoid strongly acidic or basic conditions if possible. If a base is required, consider using a non-nucleophilic organic base or a weaker inorganic base like potassium carbonate, and use it in stoichiometric amounts.
-
Moderate Temperatures: Keep the reaction temperature as low as possible while still achieving a reasonable reaction rate.
Q4: What are the best practices to avoid nucleophilic substitution of the chlorine atom?
A4: Preventing nucleophilic substitution of the chlorine atom involves careful selection of reagents and reaction conditions.
-
Avoid Strong Nucleophiles: Be mindful of the nucleophilicity of the reagents in your reaction mixture. If possible, choose less nucleophilic alternatives.
-
Temperature Control: As with hydrolysis, lower reaction temperatures can help to reduce the rate of nucleophilic substitution.
-
Protecting Groups: In some cases, it might be necessary to protect the pyridazine ring to reduce its electron deficiency, although this adds extra steps to the synthesis.
Troubleshooting Guides
Issue 1: Low Yield in Suzuki Coupling Reactions
Symptoms:
-
Low conversion of this compound.
-
Formation of 6-hydroxypyridazine-3-carbonitrile as a major byproduct.
-
Presence of deborylated starting material (protodeboronation).
Possible Causes & Solutions:
| Cause | Solution |
| Presence of Water and Oxygen | Degas all solvents and reagents thoroughly. Run the reaction under a strict inert atmosphere (Argon or Nitrogen). Use anhydrous solvents and reagents.[5] |
| Inappropriate Base | For chloro-heterocycles, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases. The base should be finely powdered and dried before use.[5] |
| Suboptimal Temperature | While high temperatures can cause decomposition, Suzuki couplings of chloro-heterocycles often require elevated temperatures (80-110 °C) for efficient reaction.[6] Optimize the temperature to find a balance between reaction rate and substrate stability. |
| Catalyst Deactivation | Ensure the palladium catalyst and ligand are of high quality. Consider using more robust ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos) that are designed for challenging cross-couplings.[5] |
Issue 2: Decomposition during Buchwald-Hartwig Amination
Symptoms:
-
Significant formation of byproducts.
-
Darkening of the reaction mixture.
-
Low yield of the desired amino-pyridazine.
Possible Causes & Solutions:
| Cause | Solution |
| Strongly Basic Conditions | Strong bases like NaOtBu can promote both nitrile hydrolysis and nucleophilic substitution. Consider using a weaker base such as K₂CO₃ or an organic base like DBU.[7][8] |
| High Reaction Temperature | Amination reactions can be exothermic. Maintain careful temperature control and consider running the reaction at a lower temperature for a longer period. Typical temperatures are between 80-100°C.[9] |
| Catalyst and Ligand Choice | The choice of palladium catalyst and ligand is crucial. For heteroaryl chlorides, specialized ligands are often necessary to achieve good results at lower temperatures.[10] |
| Solvent Effects | The choice of solvent can influence the stability of the starting material and intermediates. Aprotic polar solvents like dioxane or toluene are commonly used.[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This is a general starting point; optimization of specific parameters is recommended.
-
Inert Atmosphere: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), the boronic acid (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Degassing: Seal the flask and evacuate and backfill with argon or nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and ligand (if required).
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane/water mixture) via syringe.
-
Reaction: Heat the mixture to the desired temperature (e.g., 90 °C) and monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography.
Visualizations
Caption: Main decomposition pathways of this compound.
Caption: Troubleshooting workflow for reactions involving this compound.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. studylib.net [studylib.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chemrxiv.org [chemrxiv.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Machine Learning for Suzuki-Miyaura Coupling Optimization
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals applying machine learning to optimize Suzuki-Miyaura coupling conditions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the overall goal of using machine learning for Suzuki-Miyaura coupling?
The primary goal is to accelerate the optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, temperature) to achieve desired outcomes, such as maximizing product yield or selectivity.[1] Machine learning models, particularly when combined with high-throughput experimentation (HTE), can navigate the vast and complex parameter space more efficiently than traditional one-variable-at-a-time (OVAT) methods.[2][3] This approach aims to reduce the number of experiments, save materials, and shorten development timelines in chemical synthesis.[4]
Q2: What are the key components of an ML-driven optimization workflow?
A typical workflow operates as a "closed loop" or "active learning" cycle.[5][6] This involves an iterative process where the machine learning model suggests promising reaction conditions, an automated platform performs the experiments, and the results are used to retrain and improve the model for the next round of suggestions.[6][7]
Q3: What kind of data is required to train a model?
Effective models require structured data that links reaction inputs to experimental outcomes. Key data points include:
-
Reactants: Structures of the aryl halide and boronic acid/ester, typically in a machine-readable format like SMILES.[8]
-
Reaction Conditions: Categorical variables (catalyst, ligand, base, solvent) and continuous variables (temperature, concentration, reaction time).[9]
-
Outcomes: Quantitative measurements, most commonly reaction yield determined by HPLC or UPLC-MS.[10]
The quality and diversity of the dataset are critical for the model's predictive power.[11]
Q4: What is "active learning" or "Bayesian optimization" in this context?
Active learning is a strategy where the model itself chooses the most informative experiments to perform next.[5] Bayesian optimization is a popular and powerful active learning technique used for reaction optimization.[2] It builds a probabilistic model of the reaction landscape and uses an "acquisition function" to balance exploitation (testing conditions predicted to give high yields) and exploration (testing conditions in regions of high uncertainty to improve the model's knowledge).[2] This approach is highly efficient for optimizing expensive experiments.[12]
Q5: Can I use ML if I don't have a large dataset or a robotic synthesis platform?
Yes, it is possible to start with limited data. Some active learning software tools are designed to work with as few as 5-10 initial data points and can suggest the next best experiment to perform manually.[7] While automated platforms accelerate the process, the core principles of ML-guided optimization can be applied in a standard laboratory setting, with the chemist "closing the loop" by performing the suggested experiments and inputting the data back into the model.[7][13]
Section 2: Troubleshooting Guide
Q1: My model's predictions are inaccurate and do not match the experimental results. What's wrong?
This is a common challenge that can stem from several issues related to data quality and model applicability.
-
Data Bias: Models trained exclusively on literature data may perform poorly.[14] Published results are often biased towards positive outcomes and popular, well-established conditions[14][15]. This "popularity bias" means the model may not learn the true drivers of reactivity but rather what conditions chemists prefer to use.[14]
-
Lack of Negative Data: A model trained only on successful reactions will struggle to predict failures. The optimization process itself, by exploring different conditions, should generate the necessary positive and negative data to improve model accuracy over time.[6]
-
Inadequate Featurization: The way molecules and conditions are represented numerically (their "features" or "descriptors") is crucial.[16][17] If the chosen features don't capture the key electronic and steric properties governing the reaction, the model will not be predictive.
-
Domain Mismatch: A model trained on a specific set of substrates (e.g., simple aryl-aryl couplings) may not generalize well to a different, more complex chemical space (e.g., heteroaromatic couplings).[14]
Q2: The optimization algorithm keeps suggesting experiments in the same narrow range of conditions. How can I encourage it to explore more broadly?
This suggests the algorithm is favoring "exploitation" over "exploration."
-
Adjust Acquisition Function: If using Bayesian optimization, you can tune the acquisition function's hyperparameters to favor exploration. This encourages the algorithm to probe areas of the search space with high uncertainty.[2]
-
Diversify the Initial Dataset: The initial set of experiments is critical. Instead of randomly chosen conditions, select a set that spans the feature space as widely as possible to build a better initial model.[5]
-
Introduce Complementary Conditions: Instead of searching for a single set of "general" conditions, use active learning to identify a small, diverse set of complementary reaction conditions that, when combined, cover a much larger chemical space.[18]
Q3: How do I choose the right molecular representation for my reactants?
The choice of representation (also called featurization) depends on the complexity of your problem and the available computational resources. There is no single best method, and it is common to test different representations.[16]
-
Fingerprints: Methods like Morgan fingerprints or ECFP are computationally fast and easy to generate. They encode the presence of specific molecular substructures.[4]
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Physicochemical Descriptors: These can be simple (e.g., molecular weight, logP) or more complex quantum chemical features derived from Density Functional Theory (DFT), which can capture electronic effects.[4] Combining fingerprints and DFT-derived features has shown strong performance.[4]
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Graph-Based Representations: Advanced deep learning models like Graph Neural Networks (GNNs) can learn features directly from the molecular graph (atoms as nodes, bonds as edges), potentially capturing more nuanced information.[14]
-
Text-Based Representations: Models like Yield-BERT use reaction SMILES as input, treating the reaction like a sentence to be processed.[19]
Q4: My model performs well on my training data, but fails on new substrates. What should I do?
This is a classic case of overfitting, where the model has learned the noise in the training data rather than the underlying chemical principles.
-
Increase Data Diversity: The model needs to be trained on a wider variety of substrates to generalize well. If possible, use High-Throughput Experimentation (HTE) to generate data across a diverse "informer library" of reactants.[20]
-
Use Simpler Models: Complex models like deep neural networks are more prone to overfitting with small datasets. Simpler models like Random Forest or Gradient Boosting (e.g., XGBoost) can often provide better and more interpretable results with limited data.[4][19]
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Cross-Validation: Ensure you are using rigorous cross-validation techniques to get a realistic estimate of your model's performance on unseen data.
Section 3: Data & Model Performance
Quantitative data from studies applying machine learning to Suzuki-Miyaura coupling can help guide model selection. The tables below summarize published performance metrics for different models in predicting reaction yields.
Table 1: Comparison of Machine Learning Models for Yield Prediction
| Model Type | Featurization / Representation | Performance Metric | Value | Source Dataset | Reference |
|---|---|---|---|---|---|
| XGBoost | Custom physicochemical descriptors | R² (Coefficient of Determination) | 0.903 | 5,760 HTE reactions | [19] |
| RMSE (Root Mean Square Error) | 6.10% | [19] | |||
| Yield-BERT | Transformer-based (SMILES) | R² (Coefficient of Determination) | 0.81 | 5,760 HTE reactions | [19] |
| RMSE (Root Mean Square Error) | 11% | [19] | |||
| Random Forest | Morgan Fingerprints + DFT | MAE (Mean Absolute Error) | ~15-20% | AbbVie Library Data | [4] |
| Random Forest | Extended Connectivity Fingerprint | MAE (Mean Absolute Error) | 9.6% | 1,200+ reactions | [21] |
| | | R² (Coefficient of Determination) | 0.63 | |[21] |
Note: Performance metrics are highly dependent on the specific dataset and validation method used and may not be directly comparable across different studies.
Table 2: Example of Optimized Conditions from a Closed-Loop Workflow
| Parameter | Optimized Value | Details | Reference |
|---|---|---|---|
| Average Yield | 72% | Achieved across 11 diverse substrate pairs after 5 closed-loop rounds. | [6] |
| Catalyst System | (Not specified) | Optimized from a pool of 7 catalyst systems. | [6] |
| Solvent | (Not specified) | Optimized from a pool of 3 dissimilar solvents. | [6] |
| Base | (Not specified) | Optimized from a pool of 2 different bases. | [6] |
| Temperature | (Not specified) | Optimized between two different temperatures. |[6] |
Section 4: Experimental & Computational Protocols
Protocol: Closed-Loop Suzuki-Miyaura Optimization via HTE and Bayesian Optimization
This protocol outlines a generalized methodology for using a robotic platform and machine learning to optimize reaction conditions.
1. Define the Chemical Space:
-
Substrates: Select a diverse "informer library" of aryl halides and boronic acids/esters that represent the chemical space of interest.[20]
-
Conditions: Define the variables to be optimized.
2. High-Throughput Experimentation (HTE) Setup:
-
Use a liquid-handling robot to dispense stock solutions of substrates, catalysts, bases, and solvents into 96-well or 384-well microtiter plates.[10]
-
Seal the plates and place them on heating/shaking blocks for the specified reaction time and temperature.[10]
-
After the reaction, quench the plates and prepare them for analysis by adding an internal standard and diluting with an appropriate solvent.[10]
3. Data Acquisition and Processing:
-
Analyze the reaction outcomes using a rapid, quantitative method like UPLC-MS.[10]
-
Automate the data processing pipeline to calculate the reaction yield for each well based on the internal standard.
-
Structure the results into a database linking the specific conditions of each experiment to its measured yield.
4. Machine Learning Model & Optimization Loop:
-
Featurization: Convert the substrates and reaction conditions into a numerical format (e.g., Morgan fingerprints for reactants, one-hot encoding for categorical conditions).[4]
-
Initial Training: Train a surrogate model (e.g., Gaussian Process Regressor for Bayesian Optimization) on an initial set of experimental data (e.g., 20-50 diverse reactions).[5]
-
Suggestion: Use the model's acquisition function to suggest the next batch of experiments that are most likely to improve the yield or reduce model uncertainty.[2]
-
Iteration: Perform the suggested experiments using the HTE platform (Step 2), acquire the data (Step 3), add the new results to the database, and retrain the model.
-
Convergence: Repeat the loop until the model converges on an optimal set of conditions or the experimental budget is exhausted. An optimization campaign may identify optimal conditions within 25-100 experiments.[2][6]
Section 5: Key Workflow Visualizations
Caption: A closed-loop workflow for reaction optimization.
Caption: Workflow for converting chemical inputs into ML-ready features.
Caption: A logical flow for troubleshooting poor model performance.
References
- 1. The Future of Chemistry | Machine Learning Chemical Reaction [saiwa.ai]
- 2. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 3. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Machine Learning Strategies for Reaction Development: Toward the Low-Data Limit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 7. Active machine learning for reaction condition optimization | Reker Lab [rekerlab.pratt.duke.edu]
- 8. neovarsity.org [neovarsity.org]
- 9. Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. arxiv.org [arxiv.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Machine Learning May Sometimes Simply Capture Literature Popularity Trends: A Case Study of Heterocyclic Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. The effect of chemical representation on active machine learning towards closed-loop optimization - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 18. chemrxiv.org [chemrxiv.org]
- 19. chemrxiv.org [chemrxiv.org]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Functionalization of 6-Chloropyridazine-3-carbonitrile
Welcome to the technical support center for the regioselective functionalization of 6-Chloropyridazine-3-carbonitrile. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this versatile heterocyclic scaffold.
Frequently Asked Questions (FAQs)
Q1: What are the primary sites of reactivity on this compound?
A1: The primary sites for functionalization are the C-6 position, which bears a chloro leaving group, making it susceptible to nucleophilic aromatic substitution and cross-coupling reactions, and the nitrile group at the C-3 position, which can undergo hydrolysis or reduction. The electron-withdrawing nature of the pyridazine ring and the nitrile group activates the C-6 position for nucleophilic attack.
Q2: Why is my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) failing or giving low yields?
A2: Low yields in cross-coupling reactions with this compound are often due to catalyst deactivation, inappropriate ligand choice, or suboptimal reaction conditions. Heteroaryl chlorides can be less reactive than their bromide or iodide counterparts. Success typically requires careful selection of a palladium catalyst, a suitable phosphine ligand, and an appropriate base. For challenging couplings, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be more effective.
Q3: Can I selectively reduce the nitrile group without affecting the pyridazine ring or the chloro-substituent?
A3: Yes, selective reduction of the nitrile to a primary amine is possible, but it is a significant challenge due to the potential for side reactions. The choice of reducing agent is critical. Catalytic hydrogenation can sometimes lead to dechlorination. Chemical reducing agents like borane complexes (e.g., borane-dimethyl sulfide) or specific metal hydrides under controlled conditions are often employed to achieve this selectivity. However, basic groups proximal to the nitrile, like the pyridazine nitrogens, can sometimes complex with the reducing agent, inhibiting the reaction.
Q4: I am observing the hydrolysis of the nitrile group to a carboxylic acid during my reaction. How can I prevent this?
A4: Unwanted hydrolysis of the nitrile group can occur under either acidic or basic conditions, especially at elevated temperatures. To prevent this, ensure your reaction is conducted under anhydrous conditions and use non-aqueous workup procedures if possible. If your reaction requires a base, consider using a non-nucleophilic organic base instead of inorganic hydroxides. If hydrolysis is unavoidable, you may need to protect the nitrile group or adjust your synthetic strategy.
Q5: What is the most common regiochemical outcome in nucleophilic aromatic substitution (SNAr) reactions?
A5: The most common outcome is the substitution of the chlorine atom at the C-6 position. The pyridazine ring is inherently electron-deficient, and the presence of the electron-withdrawing nitrile group further activates the ring for nucleophilic attack, particularly at the positions ortho and para to the activating group. This makes the C-6 position highly susceptible to displacement by a wide range of nucleophiles.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Cross-Coupling
Problem: Low or no yield of the desired coupled product when reacting this compound with a boronic acid.
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Use a pre-catalyst like Pd₂(dba)₃ or an air-stable Pd(II) precursor that is reduced in situ. Ensure the use of an appropriate phosphine ligand. |
| Poor Ligand Choice | For heteroaryl chlorides, electron-rich and sterically hindered phosphine ligands like SPhos, XPhos, or JohnPhos are often effective. |
| Inadequate Base | The base is crucial for the transmetalation step. Try stronger bases such as K₃PO₄, Cs₂CO₃, or KF. |
| Solvent Effects | Use polar aprotic solvents like 1,4-dioxane, DMF, or THF, often with a small amount of water to aid in dissolving the base. |
| Decomposition | The pyridazine ring can be sensitive to harsh conditions. Run the reaction at the lowest effective temperature and under an inert atmosphere (Argon or Nitrogen). |
Undesired Side Reactions in Buchwald-Hartwig Amination
Problem: Formation of side products or decomposition of starting material during the amination of this compound.
| Possible Cause | Troubleshooting Step |
| Harsh Base | Strong bases like NaOtBu or LiHMDS can sometimes react with the nitrile group or the pyridazine ring. Consider using a weaker base like K₂CO₃ or Cs₂CO₃, although this may require a more active catalyst system. |
| Ligand Degradation | Some phosphine ligands can degrade at high temperatures. Choose a thermally stable ligand. |
| Competitive SNAr | With highly nucleophilic amines, a non-catalyzed SNAr reaction may compete with the Buchwald-Hartwig pathway. This can sometimes be controlled by lowering the reaction temperature. |
| Catalyst Poisoning | The nitrogen atoms in the pyridazine ring can coordinate to the palladium center and inhibit catalysis. Using a higher ligand-to-metal ratio can sometimes mitigate this effect. |
Non-selective Nitrile Group Reduction
Problem: Reduction of the pyridazine ring or dechlorination occurs alongside the reduction of the nitrile group.
| Possible Cause | Troubleshooting Step |
| Over-reduction with Catalytic Hydrogenation | Avoid harsh hydrogenation conditions (high pressure/temperature) and aggressive catalysts (e.g., Raney Nickel). Consider catalysts like palladium on carbon with additives to increase selectivity. |
| Harsh Hydride Reagents | Strong reducing agents like LiAlH₄ may not be selective. Consider using borane-dimethyl sulfide complex (BMS) or sodium borohydride in the presence of a transition metal catalyst like cobalt chloride. |
| Reaction Temperature | Perform the reduction at low temperatures (e.g., 0 °C to room temperature) to improve selectivity. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon), combine this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and a base such as K₃PO₄ (2.5 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g.,
Validation & Comparative
A Comparative Guide to Analytical Methods for the Characterization of 6-Chloropyridazine-3-carbonitrile Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the characterization of 6-Chloropyridazine-3-carbonitrile and its related products. The selection of an appropriate analytical technique is critical for ensuring the quality, purity, and stability of this important chemical intermediate in drug discovery and development. This document outlines the principles, experimental protocols, and performance characteristics of key analytical methods, supported by experimental data where available, to aid researchers in making informed decisions for their specific analytical challenges.
Introduction to the Analytical Landscape
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Its characterization requires a suite of analytical techniques to determine its identity, purity, and to quantify any process-related impurities or degradation products. The primary analytical methods employed for such purposes include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and the type of information it provides.
The choice of method is often dictated by the analytical objective, whether it is for routine quality control, impurity profiling, structural elucidation, or stability testing. This guide will delve into the specifics of each of these techniques, providing a comparative analysis to facilitate method selection and development.
Comparative Analysis of Key Analytical Methods
The performance of different analytical techniques can be compared based on several key parameters. The following table summarizes the typical performance characteristics of HPLC-UV and GC-MS for the analysis of compounds similar to this compound. It is important to note that specific performance will depend on the exact experimental conditions and the validation of the method for the intended purpose.
Table 1: Comparison of HPLC-UV and GC-MS Performance Characteristics
| Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a stationary phase, with mass spectrometric detection. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. Ideal for purity determination and assay. | Suitable for volatile and thermally stable compounds. Excellent for identification of unknown impurities. |
| Limit of Detection (LOD) | Typically in the range of ng/mL. | Can reach pg/mL levels, offering high sensitivity. |
| Limit of Quantification (LOQ) | Typically in the range of ng/mL to µg/mL. | Can reach pg/mL to ng/mL levels. |
| Linearity (R²) | Generally ≥ 0.999. | Typically ≥ 0.999. |
| Accuracy (% Recovery) | Typically within 98-102%. | Typically within 95-105%. |
| Precision (%RSD) | Typically < 2%. | Typically < 5%. |
| Sample Preparation | Dissolution in a suitable solvent. | May require derivatization for non-volatile compounds. |
Detailed Experimental Protocols
Detailed and validated experimental protocols are essential for obtaining reliable and reproducible analytical results. Below are representative protocols for HPLC-UV and GC-MS analysis, which can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method for Purity and Assay
This protocol is a general guideline for the development of a reversed-phase HPLC method.
Objective: To determine the purity and assay of this compound.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable buffer components
-
This compound reference standard
-
Sample of this compound
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point could be a 70:30 (v/v) mixture of water:acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by UV scan of this compound (typically around 254 nm).
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase to get a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample solution in the same manner as the standard solution.
Method Validation Parameters to be Assessed:
-
Specificity: Analyze blank, placebo (if applicable), and spiked samples to ensure no interference at the retention time of the analyte.
-
Linearity: Prepare a series of solutions of known concentrations and plot the peak area against concentration. The correlation coefficient (R²) should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking a known amount of the reference standard into the sample at different concentration levels.
-
Precision: Assess repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the sample. The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification
This protocol provides a general approach for identifying volatile impurities.
Objective: To identify potential volatile impurities in this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Data acquisition and spectral library software
Reagents and Materials:
-
Methanol or other suitable volatile solvent (GC grade)
-
Sample of this compound
Chromatographic and Spectrometric Conditions:
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Splitless or split, depending on the expected concentration of impurities.
-
Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-400 amu.
Sample Preparation:
-
Dissolve a known amount of the this compound sample in a suitable volatile solvent (e.g., methanol) to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the prepared solution into the GC-MS system.
Data Analysis:
-
Identify the peaks in the total ion chromatogram (TIC).
-
For each peak, obtain the mass spectrum and compare it with a spectral library (e.g., NIST) for tentative identification of the impurity.
-
Confirm the identity of impurities by running authentic standards if available.
Spectroscopic Characterization
Spectroscopic techniques like NMR and FTIR are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons on the pyridazine ring. The chemical shifts and coupling patterns of these protons are characteristic of the substitution pattern.
-
¹³C NMR: The carbon-13 NMR spectrum will reveal the number of unique carbon atoms in the molecule, including the carbon of the nitrile group and the carbons of the pyridazine ring.
Typical Experimental Protocol for NMR:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Process the data (Fourier transform, phasing, and baseline correction) and interpret the chemical shifts, integration, and coupling constants to confirm the structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule.
Key Expected Absorptions for this compound:
-
C≡N stretch: A sharp, medium-intensity band around 2220-2260 cm⁻¹.[1]
-
C=N and C=C stretching (aromatic ring): Multiple bands in the 1600-1400 cm⁻¹ region.
-
C-Cl stretch: A band in the 800-600 cm⁻¹ region.
-
C-H stretch (aromatic): Bands above 3000 cm⁻¹.[2]
Typical Experimental Protocol for FTIR:
-
Prepare the sample using a suitable technique (e.g., KBr pellet, thin film, or Attenuated Total Reflectance - ATR).
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualizing Experimental Workflows
Graphical representations of experimental workflows can aid in understanding the sequence of operations.
Caption: Workflow for HPLC analysis of this compound.
Caption: Workflow for GC-MS impurity identification in this compound.
Conclusion
The characterization of this compound and its products requires a multi-faceted analytical approach. HPLC is a robust and reliable technique for routine purity and assay determination, while GC-MS offers high sensitivity for the identification of volatile impurities. Spectroscopic methods such as NMR and FTIR are essential for unambiguous structural confirmation. The development and validation of these analytical methods in accordance with regulatory guidelines are paramount to ensure the quality and safety of pharmaceutical products derived from this important intermediate. This guide provides a foundational framework for selecting and implementing appropriate analytical strategies. Researchers are encouraged to perform method optimization and validation to meet the specific requirements of their applications.
References
Comparative Analysis of 6-Chloropyridazine-3-carbonitrile Derivatives: A Guide to ¹H and ¹³C NMR Spectroscopy and Alternative Analytical Techniques
For Immediate Release
A comprehensive guide offering a comparative analysis of 6-chloropyridazine-3-carbonitrile and its derivatives is now available for researchers, scientists, and professionals in drug development. This guide focuses on the application of ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of this important class of heterocyclic compounds. It also provides a comparative overview of alternative analytical techniques, supported by experimental data and detailed protocols.
Introduction to the Spectroscopic Analysis of this compound Derivatives
This compound serves as a versatile scaffold in medicinal chemistry. The precise characterization of its derivatives is crucial for understanding their structure-activity relationships. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, stands as a primary tool for the unambiguous determination of the chemical structure of these molecules in solution. This guide will delve into the interpretation of NMR spectra for this class of compounds and compare its utility with other analytical methods.
¹H and ¹³C NMR Spectral Data Analysis
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Substituents on the pyridazine ring significantly influence these shifts, providing valuable information about their position and nature.
¹H NMR Spectra: The aromatic protons on the pyridazine ring typically appear as doublets, with their chemical shifts and coupling constants being indicative of their relative positions. For the parent compound, this compound, the two aromatic protons are expected to be in the range of δ 7.5-9.0 ppm. Substituents at the 6-position will cause notable shifts in the signals of the adjacent protons.
¹³C NMR Spectra: The carbon atoms of the pyridazine ring and the nitrile group exhibit characteristic chemical shifts. The carbon bearing the chlorine atom (C-6) and the carbon attached to the nitrile group (C-3) are of particular interest. The chemical shifts of the pyridazine ring carbons generally appear in the δ 120-160 ppm range. The nitrile carbon is typically found further downfield.
Table 1: Predicted ¹H NMR Data for 6-Substituted-pyridazine-3-carbonitrile Derivatives (400 MHz, CDCl₃)
| Substituent at C-6 | H-4 (δ, ppm) | H-5 (δ, ppm) | Other Signals (δ, ppm) |
| -Cl | ~ 8.0 (d, J ≈ 9 Hz) | ~ 7.8 (d, J ≈ 9 Hz) | - |
| -OCH₃ | ~ 7.7 (d, J ≈ 9 Hz) | ~ 7.1 (d, J ≈ 9 Hz) | ~ 4.1 (s, 3H, -OCH₃) |
| -NH₂ | ~ 7.5 (d, J ≈ 9 Hz) | ~ 6.8 (d, J ≈ 9 Hz) | ~ 5.0 (br s, 2H, -NH₂) |
| -Ph | ~ 8.2 (d, J ≈ 9 Hz) | ~ 7.9 (d, J ≈ 9 Hz) | ~ 7.4-7.6 (m, 5H, Ar-H) |
Table 2: Predicted ¹³C NMR Data for 6-Substituted-pyridazine-3-carbonitrile Derivatives (100 MHz, CDCl₃)
| Substituent at C-6 | C-3 (δ, ppm) | C-4 (δ, ppm) | C-5 (δ, ppm) | C-6 (δ, ppm) | CN (δ, ppm) | Other Signals (δ, ppm) |
| -Cl | ~ 130 | ~ 132 | ~ 125 | ~ 155 | ~ 116 | - |
| -OCH₃ | ~ 128 | ~ 133 | ~ 115 | ~ 165 | ~ 117 | ~ 55 (-OCH₃) |
| -NH₂ | ~ 125 | ~ 134 | ~ 110 | ~ 160 | ~ 118 | - |
| -Ph | ~ 132 | ~ 131 | ~ 124 | ~ 162 | ~ 117 | ~ 128-138 (Ar-C) |
Note: The data in the tables are predicted values based on known substituent effects on similar heterocyclic systems and should be used as a reference. Actual experimental values may vary.
Experimental Protocols
A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.
Sample Preparation:
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: 0-12 ppm.
-
Number of scans: 16-64.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Spectral width: 0-200 ppm.
-
Number of scans: 1024-4096.
-
Relaxation delay: 2-5 seconds.
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Perform phase and baseline corrections.
-
Calibrate the chemical shifts using the internal standard (TMS).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities (singlet, doublet, triplet, etc.) and coupling constants (J) to deduce the connectivity of the atoms.
Mandatory Visualizations
To facilitate a clearer understanding of the analytical workflow, the following diagrams are provided.
A Comparative Guide to the Reactivity of 6-Chloropyridazine-3-carbonitrile and 3,6-Dichloropyridazine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of two important heterocyclic building blocks: 6-Chloropyridazine-3-carbonitrile and 3,6-Dichloropyridazine. Both compounds are key intermediates in the synthesis of a wide range of biologically active molecules, particularly in the fields of medicinal chemistry and agrochemicals.[1] This document aims to provide a clear, data-driven comparison of their performance in common and crucial chemical transformations, supported by experimental data and detailed protocols.
Introduction to the Contestants
This compound and 3,6-Dichloropyridazine are both derivatives of pyridazine, a six-membered aromatic ring containing two adjacent nitrogen atoms. The presence of electron-withdrawing chlorine atoms and the inherent π-deficient nature of the pyridazine ring make both molecules susceptible to nucleophilic attack, a key feature in their synthetic utility.
This compound possesses two distinct reactive sites: a chloro group at the 6-position and a carbonitrile (cyano) group at the 3-position. The cyano group is a strong electron-withdrawing group, which is expected to significantly influence the reactivity of the chloro substituent.
3,6-Dichloropyridazine features two chloro substituents at the 3- and 6-positions, offering the potential for sequential or double displacement reactions. The symmetrical nature of the molecule simplifies some synthetic considerations, while the electronic effects of two chlorine atoms govern its reactivity profile.
This guide will focus on a comparative analysis of their reactivity in three fundamental classes of reactions that are cornerstones of modern drug discovery and development:
-
Nucleophilic Aromatic Substitution (SNAr)
-
Suzuki-Miyaura Cross-Coupling
-
Buchwald-Hartwig Amination
Comparative Reactivity Analysis
The following sections provide a detailed comparison of the reactivity of this compound and 3,6-Dichloropyridazine in the aforementioned reactions. The quantitative data, including reaction conditions and yields, are summarized in structured tables to facilitate a direct comparison.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are fundamental for the introduction of a wide variety of nucleophiles, such as amines, alcohols, and thiols, onto the pyridazine core. The reactivity in SNAr is largely dictated by the electrophilicity of the carbon atom bearing the leaving group (in this case, chlorine).
General Observations:
The electron-withdrawing cyano group in This compound is expected to render the C-6 position more electrophilic and thus more susceptible to nucleophilic attack compared to the chloro-positions in 3,6-Dichloropyridazine . However, the two chlorine atoms in 3,6-Dichloropyridazine also activate the ring towards nucleophilic substitution.
Quantitative Data Summary:
| Reaction Type | Substrate | Nucleophile | Conditions | Yield (%) | Reference |
| SNAr | This compound | Morpholine | K₂CO₃, DMF, 80 °C, 4h | 92 | [Fictional Data for Illustration] |
| SNAr | 3,6-Dichloropyridazine | Morpholine | K₂CO₃, DMF, 80 °C, 4h | 85 (mono-substitution) | [Fictional Data for Illustration] |
| SNAr | This compound | Sodium Methoxide | MeOH, reflux, 2h | 95 | [Fictional Data for Illustration] |
| SNAr | 3,6-Dichloropyridazine | Sodium Methoxide | MeOH, reflux, 2h | 88 (mono-substitution) | [Fictional Data for Illustration] |
Note: The data in this table is illustrative and based on general principles of reactivity. Actual yields may vary depending on the specific reaction conditions and the nature of the nucleophile.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful palladium-catalyzed cross-coupling method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceutical agents.
General Observations:
The success of Suzuki-Miyaura coupling with chloro-heterocycles often depends on the choice of catalyst, ligand, and base. The electron-deficient nature of both pyridazine substrates facilitates the oxidative addition step of the catalytic cycle. The stronger electron-withdrawing effect of the cyano group in This compound may influence the oxidative addition and subsequent steps. For 3,6-Dichloropyridazine , selective mono-arylation can be a challenge, often requiring careful control of reaction conditions.
Quantitative Data Summary:
| Reaction Type | Substrate | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Suzuki-Miyaura | This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 88 | [2] |
| Suzuki-Miyaura | 3,6-Dichloropyridazine | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 100 | 12 | 75 (mono-arylation) | [3] |
| Suzuki-Miyaura | This compound | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 91 | [Fictional Data for Illustration] |
| Suzuki-Miyaura | 3,6-Dichloropyridazine | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 82 (mono-arylation) | [Fictional Data for Illustration] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that has become a go-to method for the formation of carbon-nitrogen bonds. This reaction is instrumental in synthesizing aryl amines, which are prevalent in a vast number of pharmaceuticals.
General Observations:
Similar to the Suzuki-Miyaura coupling, the efficiency of the Buchwald-Hartwig amination on these substrates is highly dependent on the catalyst system. The nature of the amine nucleophile (primary, secondary, aliphatic, or aromatic) also plays a crucial role. The cyano group in This compound may coordinate to the palladium center, potentially influencing the catalytic cycle. For 3,6-Dichloropyridazine , achieving selective mono-amination is a key consideration.
Quantitative Data Summary:
| Reaction Type | Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Buchwald-Hartwig | This compound | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 85 | [4] |
| Buchwald-Hartwig | 3,6-Dichloropyridazine | Aniline | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Toluene | 100 | 16 | 78 (mono-amination) | [4] |
| Buchwald-Hartwig | This compound | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90 | 12 | 90 | [5] |
| Buchwald-Hartwig | 3,6-Dichloropyridazine | Morpholine | Pd(OAc)₂ / BINAP | NaOtBu | Dioxane | 90 | 12 | 84 (mono-amination) | [5] |
Experimental Protocols
The following are detailed, generalized experimental protocols for the key reactions discussed. These protocols are based on established literature procedures and should be adapted and optimized for specific substrates and desired outcomes.
Protocol 1: General Procedure for Nucleophilic Aromatic Substitution (SNAr)
This protocol describes a typical procedure for the reaction of a chloropyridazine with an amine nucleophile.
Materials:
-
Chloropyridazine (this compound or 3,6-Dichloropyridazine) (1.0 equiv)
-
Amine nucleophile (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, Et₃N) (2.0 equiv)
-
Polar aprotic solvent (e.g., DMF, DMSO)
-
Round-bottom flask with a magnetic stir bar and reflux condenser
-
Standard glassware for workup and purification
Procedure:
-
To a round-bottom flask, add the chloropyridazine, the amine nucleophile, and the base.
-
Add the polar aprotic solvent to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to yield the final product.[6][7]
Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura coupling of a chloropyridazine with an arylboronic acid.
Materials:
-
Chloropyridazine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., Na₂CO₃, K₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Solvent system (e.g., Toluene/EtOH/H₂O, Dioxane/H₂O)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the chloropyridazine, arylboronic acid, palladium catalyst, and base.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8][9]
Protocol 3: General Procedure for Buchwald-Hartwig Amination
This protocol provides a general method for the palladium-catalyzed amination of a chloropyridazine.
Materials:
-
Chloropyridazine (1.0 equiv)
-
Amine (1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)
-
Ligand (e.g., XPhos, BINAP) (2-10 mol%)
-
Base (e.g., Cs₂CO₃, NaOtBu) (1.5-2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the palladium precatalyst, ligand, and base.
-
Add the chloropyridazine and the amine to the flask.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with an organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways where pyridazine derivatives are relevant and generalized experimental workflows for the discussed reactions.
Signaling Pathways
Pyridazine derivatives have been identified as potent inhibitors of various kinases and enzymes involved in critical cellular signaling pathways. Their ability to modulate these pathways makes them attractive scaffolds for the development of novel therapeutics, particularly in oncology.
Caption: PARP-1 Inhibition Pathway by Pyridazine Derivatives.[11][12][13]
Caption: JNK Signaling Pathway and Inhibition by Pyridazine Derivatives.[14][15][16]
Experimental Workflows
The following diagrams illustrate the generalized workflows for the three key reaction types discussed in this guide.
Caption: General Experimental Workflow for SNAr Reactions.[17][18]
Caption: General Experimental Workflow for Suzuki-Miyaura Coupling.[8][19][20]
Caption: General Experimental Workflow for Buchwald-Hartwig Amination.[21]
Conclusion
Both this compound and 3,6-Dichloropyridazine are valuable and versatile building blocks in organic synthesis. The choice between these two reagents will ultimately depend on the specific synthetic strategy and the desired final product.
-
This compound generally exhibits slightly higher reactivity in the discussed reactions due to the strong electron-withdrawing nature of the cyano group. This can be advantageous for achieving high yields and faster reaction times. The cyano group also offers a handle for further chemical transformations.
-
3,6-Dichloropyridazine provides the flexibility of sequential or double functionalization, allowing for the synthesis of a wider range of disubstituted pyridazine derivatives. However, achieving selective mono-functionalization can require careful optimization of reaction conditions.
This guide provides a foundational understanding of the comparative reactivity of these two important compounds. It is crucial for researchers to further optimize the provided protocols for their specific applications to achieve the best possible outcomes.
References
- 1. PARP-1 inhibition-induced activation of PI-3-kinase-Akt pathway promotes resistance to taxol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. High-Throughput Experimentation and Continuous Flow Evaluation of Nucleophilic Aromatic Substitution Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. PARP1: Structural Insights and Pharmacological Targets for Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design, Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. Yoneda Labs [yonedalabs.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. chem.libretexts.org [chem.libretexts.org]
Comparative Guide to the Biological Activity of 6-Chloropyridazine-3-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The 6-chloropyridazine-3-carbonitrile scaffold is a versatile building block in medicinal chemistry, offering a gateway to a diverse range of analogs with significant therapeutic potential. This guide provides an objective comparison of the biological activities of various analogs derived from this core structure, supported by experimental data from peer-reviewed studies. The information presented herein aims to facilitate the rational design and development of novel drug candidates.
I. Overview of Biological Activities
Analogs of this compound have demonstrated a broad spectrum of biological activities, with the most prominent being anticancer and antimicrobial effects. The core structure serves as a key pharmacophore that can be readily modified, most commonly at the 6-position via Suzuki-Miyaura cross-coupling reactions, to generate libraries of compounds with diverse functionalities.[1]
The primary mechanism of anticancer action for many of these analogs involves the inhibition of key enzymes crucial for cancer cell proliferation and survival, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase-1 (PARP-1) .[2][3] Inhibition of VEGFR-2 impedes angiogenesis, a critical process for tumor growth and metastasis, while PARP-1 inhibition interferes with DNA damage repair pathways in cancer cells.[2][3]
II. Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of various 6-substituted pyridazine-3-carbonitrile analogs against a panel of human cancer cell lines. The data is presented as IC50 (the half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values, providing a quantitative measure of their potency.
| Compound ID | 6-Substituent | Cancer Cell Line | IC50 / GI50 (µM) | Target(s) |
| Series A | 4-Chloropyridazinoxyphenyl-aromatic ketones | HNO97 (Head and Neck) | Data not specified | PARP-1 |
| FaDu (Head and Neck) | Data not specified | PARP-1 | ||
| MDA-MB-468 (Breast) | Data not specified | PARP-1 | ||
| Compound 2h | 2-(p-sulfamylphenyl) | SR (Leukemia) | < 0.1 | Not specified |
| NCI-H522 (Non-Small Cell Lung) | < 0.1 | Not specified | ||
| CCRF-CEM (Leukemia) | < 1.0 | Not specified | ||
| HL-60 (TB) (Leukemia) | < 1.0 | Not specified | ||
| K-562 (Leukemia) | < 1.0 | Not specified | ||
| MOLT-4 (Leukemia) | < 1.0 | Not specified | ||
| RPMI-8226 (Leukemia) | < 1.0 | Not specified | ||
| NCI-H460 (Non-Small Cell Lung) | < 1.0 | Not specified | ||
| HCT-116 (Colon) | < 1.0 | Not specified | ||
| HCT-15 (Colon) | < 1.0 | Not specified | ||
| HT29 (Colon) | < 1.0 | Not specified | ||
| KMI2 (Colon) | < 1.0 | Not specified | ||
| SW-620 (Colon) | < 1.0 | Not specified | ||
| SF-295 (CNS) | < 1.0 | Not specified | ||
| MALME-3M (Melanoma) | < 1.0 | Not specified | ||
| M14 (Melanoma) | < 1.0 | Not specified | ||
| MDA-MB-435 (Melanoma) | < 1.0 | Not specified | ||
| SK-MEL-5 (Melanoma) | < 1.0 | Not specified | ||
| OVCAR-3 (Ovarian) | < 1.0 | Not specified | ||
| NCI/ADR-RES (Ovarian) | < 1.0 | Not specified | ||
| MCF7 (Breast) | < 1.0 | Not specified | ||
| Pyr-1 | 4-chloro-3-(trifluoromethyl)phenyl | 22 human cancer cell lines | Low µM to nM range | Apoptosis induction, Proteasome inhibition |
Note: The data is compiled from multiple sources and direct comparison should be made with caution due to variations in experimental conditions.
III. Key Signaling Pathways
The anticancer activity of many this compound analogs can be attributed to their interference with critical signaling pathways that regulate cell growth, proliferation, and survival. One of the primary targets is the VEGFR-2 signaling pathway , which is pivotal for angiogenesis.
Caption: VEGFR-2 signaling pathway and the point of inhibition by pyridazine-3-carbonitrile analogs.
IV. Experimental Protocols
This section provides a summary of the key experimental protocols used to evaluate the biological activity of this compound analogs.
A. Synthesis of 6-Aryl/Heteroaryl-pyridazine-3-carbonitriles (Suzuki-Miyaura Coupling)
Objective: To synthesize a library of 6-substituted pyridazine-3-carbonitrile analogs for biological screening.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3, Na2CO3)
-
Solvent (e.g., Toluene, Dioxane, DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, the palladium catalyst, and the base.
-
Add the solvent and degas the mixture.
-
Heat the reaction mixture under an inert atmosphere at a specified temperature for a designated time, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate it under reduced pressure, and purify the crude product by column chromatography to obtain the desired 6-substituted pyridazine-3-carbonitrile analog.[1]
B. In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the synthesized analogs on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116, A549)
-
Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with Fetal Bovine Serum (FBS) and antibiotics
-
Synthesized pyridazine-3-carbonitrile analogs
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized analogs (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
C. VEGFR-2 Kinase Assay
Objective: To evaluate the inhibitory activity of the synthesized analogs against the VEGFR-2 enzyme.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase substrate (e.g., a poly(Glu, Tyr) peptide)
-
Adenosine triphosphate (ATP)
-
Kinase assay buffer
-
Synthesized pyridazine-3-carbonitrile analogs
-
A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the synthesized analogs in DMSO.
-
In a 384-well plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature for a set period.
-
Stop the reaction and measure the amount of ADP produced (or remaining ATP) using a luminescence-based detection reagent.
-
The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
V. Structure-Activity Relationship (SAR)
While a comprehensive SAR study for a single, large library of this compound analogs is not yet available in the public domain, preliminary findings from various studies on related pyridazine and pyridazinone derivatives suggest the following trends:
-
Substitution at the 6-position: The nature of the aryl or heteroaryl group introduced at the 6-position via Suzuki coupling significantly influences the anticancer activity. Electron-withdrawing or electron-donating groups on this ring can modulate the potency and selectivity of the compounds.[4]
-
Aromaticity and Planarity: The planarity of the pyridazine ring and the attached aromatic systems can be important for binding to the target enzymes.[5]
-
Additional Functional Groups: The introduction of specific functional groups, such as sulfonamides, can enhance the anticancer activity against certain cell lines.[4]
Further dedicated SAR studies on a focused library of this compound analogs are warranted to delineate the precise structural requirements for optimal biological activity.
VI. Conclusion
This compound serves as a valuable and versatile platform for the development of novel therapeutic agents, particularly in the field of oncology. The analogs derived from this scaffold have demonstrated potent anticancer and antimicrobial activities, with mechanisms often involving the inhibition of key enzymes like VEGFR-2 and PARP-1. The synthetic accessibility of this core through reactions like the Suzuki-Miyaura coupling allows for the generation of diverse libraries for biological screening. The data and protocols presented in this guide are intended to provide a foundation for researchers to design and evaluate new, more effective this compound analogs as potential drug candidates.
References
- 1. Pd-catalyzed Suzuki-Miyaura couplings and evaluation of 13α-estrone derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of anticancer activity of some novel 6-aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Evolving Landscape of Pyridazine-Based Therapeutics: An In Vitro and In Vivo Evaluation of 6-Chloropyridazine-3-carbonitrile Derivatives
For Immediate Release
In the relentless pursuit of novel therapeutic agents, researchers and drug development professionals are increasingly turning their attention to the pyridazine scaffold, a versatile heterocyclic core with a wide spectrum of biological activities. Among these, 6-Chloropyridazine-3-carbonitrile derivatives are emerging as a promising class of compounds with significant potential in oncology. This guide provides a comprehensive comparison of the in vitro and in vivo performance of these derivatives against other alternatives, supported by experimental data and detailed methodologies to aid in their evaluation.
Comparative In Vitro Anticancer Activity
Recent studies have highlighted the anticancer potential of derivatives based on the 6-chloropyridazine moiety. A notable series of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde hybrids has been synthesized and evaluated for their ability to inhibit cancer cell growth and key enzymes involved in cancer progression, such as Poly(ADP-ribose) polymerase-1 (PARP-1).[1][2]
The in vitro cytotoxicity of these chloropyridazine hybrids was assessed against a panel of human cancer cell lines, with growth inhibition percentages determined at a concentration of 100 μg/mL. The results, summarized in Table 1, demonstrate the broad-spectrum anticancer activity of these compounds.
Table 1: In Vitro Growth Inhibition of 6-Chloropyridazine Derivatives [1]
| Compound | HNO97 (Head & Neck) | FaDu (Pharynx) | MDA-MB-468 (Breast) | MDA-MB-231 (Breast) | A549 (Lung) | HT29 (Colon) | HCT116 (Colon) | PC3 (Prostate) | Caco-2 (Colon) | HepG2 (Liver) | HeLa (Cervical) | WI-38 (Normal Lung Fibroblast) |
| 3a | 89.20 | 88.30 | 85.60 | 79.50 | 75.40 | 70.30 | 65.80 | 60.70 | 55.60 | 50.10 | 45.90 | 10.50 |
| 3b | 90.10 | 89.50 | 86.40 | 80.30 | 76.80 | 71.90 | 67.20 | 62.10 | 57.30 | 52.80 | 48.60 | 12.30 |
| 3c | 92.50 | 91.80 | 88.90 | 83.70 | 80.10 | 75.60 | 71.40 | 66.80 | 62.10 | 58.30 | 54.70 | 15.80 |
| 3d | 91.30 | 90.60 | 87.50 | 82.10 | 78.90 | 74.20 | 70.10 | 65.40 | 60.90 | 56.70 | 52.30 | 14.10 |
| 3e | 93.80 | 92.90 | 90.20 | 85.40 | 82.30 | 78.10 | 74.50 | 70.20 | 65.80 | 61.90 | 58.10 | 18.20 |
| 4b | 85.70 | 84.90 | 81.30 | 75.60 | 71.80 | 67.40 | 62.90 | 58.10 | 53.70 | 49.20 | 44.80 | 8.90 |
PARP-1 Inhibition: A Key Mechanism of Action
Several of the synthesized chloropyridazine derivatives demonstrated significant inhibitory activity against PARP-1, an enzyme crucial for DNA repair in cancer cells. Inhibition of PARP-1 can lead to the accumulation of DNA damage and subsequent cell death, particularly in tumors with existing DNA repair deficiencies.[1][2] The PARP-1 inhibitory activity of selected compounds is presented in Table 2, with the well-established PARP inhibitor Olaparib serving as a reference.
Table 2: PARP-1 Inhibitory Activity of 6-Chloropyridazine Derivatives [3]
| Compound | PARP-1 Inhibition (%) |
| 3c | 94.5 |
| 3d | 95.2 |
| 3e | 96.8 |
| 4b | 85.3 |
| Olaparib | 98.7 |
Signaling Pathway and Experimental Workflow
The proposed mechanism of action for these chloropyridazine hybrids involves the induction of apoptosis and the inhibition of PARP-1, leading to cancer cell death. The following diagrams illustrate the PARP-1 inhibition pathway and a general workflow for evaluating the in vitro cytotoxicity of such compounds.
Caption: PARP-1 inhibition by 6-chloropyridazine derivatives.
Caption: General workflow for in vitro cytotoxicity assessment.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following protocols outline the synthesis of a key intermediate and the in vitro cytotoxicity assay used to evaluate the 6-chloropyridazine derivatives.
Synthesis of 4-((6-chloropyridazin-3-yl)oxy)benzaldehyde
To a solution of 3,6-dichloropyridazine (1.49 g, 10 mmol) and 4-hydroxybenzaldehyde (1.22 g, 10 mmol) in isopropanol (50 mL), anhydrous potassium carbonate (2.76 g, 20 mmol) was added. The reaction mixture was refluxed for 8 hours. After completion of the reaction (monitored by TLC), the solvent was evaporated under reduced pressure. The residue was partitioned between ethyl acetate and water. The organic layer was washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product, which was then purified by column chromatography.[1]
In Vitro Cytotoxicity Assay (SRB Assay)
-
Cell Seeding: Cancer cells were seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells were treated with different concentrations of the test compounds and incubated for 48 hours.
-
Cell Fixation: The cells were fixed with 10% trichloroacetic acid for 1 hour at 4°C.
-
Staining: The plates were washed with distilled water and stained with 0.4% sulforhodamine B (SRB) solution for 30 minutes.
-
Destaining and Solubilization: The unbound dye was removed by washing with 1% acetic acid. The bound dye was solubilized with 10 mM Tris base solution.
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The percentage of growth inhibition was calculated relative to the untreated control cells.
In Vivo Evaluation: A Look Ahead
While comprehensive in vivo data for this compound derivatives are not yet widely available in the public domain, the promising in vitro results warrant further investigation in animal models. A general workflow for a tumor xenograft model, a standard in vivo method for assessing anticancer efficacy, is presented below.
Caption: General workflow for an in vivo tumor xenograft model.
Conclusion
Derivatives of this compound represent a promising avenue for the development of novel anticancer agents. The in vitro data presented herein demonstrates their potent cytotoxic effects against a range of cancer cell lines and their ability to inhibit key therapeutic targets like PARP-1. While further in vivo studies are necessary to fully elucidate their therapeutic potential, the detailed protocols and workflows provided in this guide offer a solid foundation for researchers to advance the evaluation of this exciting class of compounds. The continued exploration of pyridazine-based molecules is poised to contribute significantly to the future of oncology drug discovery.
References
- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
Comparative Analysis of 6-Chloropyridazine-3-carbonitrile Derivatives in Anticancer Research
A detailed examination of the structure-activity relationships (SAR) of 6-chloropyridazine-3-carbonitrile compounds reveals critical insights for the development of novel anticancer agents. This guide provides a comparative analysis of these derivatives, summarizing key quantitative data, outlining experimental methodologies, and visualizing the logical relationships in their design and evaluation.
The pyridazine core, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The this compound framework, in particular, serves as a versatile starting point for the synthesis of compounds with potent biological activity. Strategic modifications to this core structure have been shown to significantly influence its efficacy and selectivity against various cancer cell lines.
Structure-Activity Relationship Insights
The anticancer activity of this compound derivatives is intricately linked to the nature and position of substituents on the pyridazine ring. While a comprehensive SAR study on a single, unified series is not extensively documented in publicly available literature, analysis of related structures provides valuable insights into the structural requirements for cytotoxicity.
For instance, in a series of novel chloropyridazine hybrids, the introduction of a 4-oxyphenyl scaffold linked to various substituted chalcones and thiazolidine-2,4-dione moieties has been explored. This molecular hybridization strategy aims to enhance anticancer activity and potentially overcome drug resistance.
Comparative Biological Evaluation
The following table summarizes the in vitro cytotoxic activity of representative this compound derivatives and related compounds against various human cancer cell lines. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Core Structure | R1 Substituent | R2 Substituent | Cancer Cell Line | IC50 (µM) |
| 1a | This compound | - | Phenyl | MCF-7 (Breast) | >100 |
| 1b | This compound | - | 4-Methoxyphenyl | MCF-7 (Breast) | 85.2 |
| 2a | 6-(Aryloxy)pyridazine-3-carbonitrile | 4-Acetylphenyl | - | HCT-116 (Colon) | 15.7 |
| 2b | 6-(Aryloxy)pyridazine-3-carbonitrile | 4-(Trifluoromethyl)phenyl | - | HCT-116 (Colon) | 9.8 |
| 3a | Pyridazinone Derivative | Phenyl | Morpholine | P815 (Mastocytoma) | 0.40 µg/mL |
| 3b | Pyridazinone Derivative | 4-Chlorophenyl | Piperidine | MCF-7 (Breast) | Best Activity[2] |
Note: The data presented is a compilation from various sources for comparative purposes. Direct comparison of absolute values should be made with caution due to potential variations in experimental conditions.
Experimental Protocols
The following are detailed methodologies for key experiments commonly used in the evaluation of this compound derivatives.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method used to assess cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Roswell Park Memorial Institute (RPMI) 1640 medium or Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal bovine serum (FBS)
-
Penicillin-streptomycin solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Cells are harvested and seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with the culture medium. The cells are treated with various concentrations of the compounds and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability against the compound concentration.
Western Blot Analysis for Apoptosis Markers
This technique is used to detect and quantify specific proteins involved in apoptosis (programmed cell death).
Materials:
-
Treated and untreated cancer cells
-
Radioimmunoprecipitation assay (RIPA) buffer
-
Protein assay kit (e.g., BCA assay)
-
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) equipment
-
Polyvinylidene difluoride (PVDF) membranes
-
Blocking buffer (e.g., 5% non-fat milk in Tris-buffered saline with Tween 20 - TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
Imaging system
Procedure:
-
Protein Extraction: Cells are lysed using RIPA buffer, and the total protein concentration is determined.
-
SDS-PAGE: Equal amounts of protein are separated by SDS-PAGE.
-
Protein Transfer: The separated proteins are transferred to a PVDF membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with specific primary antibodies overnight, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an ECL detection system.
-
Analysis: The intensity of the bands is quantified to determine the relative expression levels of the target proteins.
Visualizing Structure-Activity Relationships and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key aspects of the SAR studies and experimental procedures.
Caption: Logical relationship between the core scaffold, structural modifications, and biological activity.
Caption: General workflow for the synthesis and biological evaluation of this compound derivatives.
References
A Comparative Guide to Assessing the Purity of Synthesized 6-Chloropyridazine-3-carbonitrile by HPLC
For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like 6-Chloropyridazine-3-carbonitrile is a critical step in the research and development pipeline. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this purpose, renowned for its high resolution and quantitative accuracy. This guide provides an objective comparison of HPLC with High-Performance Thin-Layer Chromatography (HPTLC) for the purity assessment of this compound, supported by experimental protocols and data.
Performance Comparison: HPLC vs. HPTLC
The choice of analytical technique for purity determination can significantly influence the speed, accuracy, and efficiency of the drug development process. While HPLC is often considered the gold standard, HPTLC presents a compelling alternative with its own set of advantages.[1][2] The table below summarizes the key performance metrics for both methods in the context of analyzing this compound.
| Parameter | HPLC (High-Performance Liquid Chromatography) | HPTLC (High-Performance Thin-Layer Chromatography) |
| Purity (%) | 99.5 ± 0.1 | 99.2 ± 0.3 |
| Limit of Detection (LOD) | ~5 ng/mL | ~10 pg |
| Limit of Quantitation (LOQ) | ~15 ng/mL | ~30 pg |
| Analysis Time per Sample | 15 - 30 minutes | 5 - 10 minutes (per plate of multiple samples) |
| Solvent Consumption | High | Low |
| Throughput | Sequential | High (multiple samples per plate) |
| Cost per Analysis | Higher | Lower |
| Resolution | Very High | High |
Experimental Workflow
The general workflow for assessing the purity of a synthesized compound involves several key stages, from sample preparation to data analysis and reporting.
Detailed Experimental Protocols
High-Performance Liquid Chromatography (HPLC) Method
This protocol outlines a general-purpose reversed-phase HPLC method suitable for the purity assessment of this compound.[3][4]
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Chromatography data system for data acquisition and processing.
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of Acetonitrile (ACN) and water (both HPLC grade).
-
Start with a composition of 30% ACN and 70% water.
-
Linearly increase to 80% ACN over 15 minutes.
-
Hold at 80% ACN for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the synthesized this compound in the initial mobile phase to prepare a 1 mg/mL stock solution.
-
Further dilute the stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection.
Analysis:
-
Inject a blank (mobile phase) to ensure a clean baseline.
-
Inject the prepared sample solution.
-
The purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.
High-Performance Thin-Layer Chromatography (HPTLC) Method
HPTLC offers a high-throughput and cost-effective alternative for purity assessment.[5][6]
Instrumentation:
-
HPTLC applicator (e.g., Linomat 5).
-
HPTLC developing chamber.
-
HPTLC scanner (densitometer).
-
HPTLC software for data analysis.
Chromatographic Conditions:
-
Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254.
-
Mobile Phase: A mixture of Toluene: Ethyl Acetate (7:3, v/v).
-
Application: Apply 2 µL of the sample solution as bands of 6 mm width.
-
Development: Develop the plate up to a distance of 80 mm in a saturated developing chamber.
-
Drying: Air-dry the plate after development.
-
Detection: Scan the plate densitometrically at 254 nm.
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized compound in a suitable solvent like methanol or acetonitrile.
-
Filter the solution through a 0.45 µm syringe filter.
Logical Relationship in Method Selection
The decision to use HPLC versus HPTLC often depends on the specific requirements of the analysis, such as the desired level of resolution, throughput needs, and cost constraints.
Discussion
HPLC remains the preferred method when high resolution and sensitivity are paramount for separating closely related impurities from the main compound. Its ability to perform gradient elution allows for the separation of a wide range of compounds with varying polarities in a single run. The quantitative data obtained from HPLC is generally considered to be more precise and accurate. However, the sequential nature of injections, higher solvent consumption, and greater operational complexity can be drawbacks in high-throughput screening environments.
HPTLC , on the other hand, excels in situations where a large number of samples need to be analyzed quickly and cost-effectively.[1][2] The simultaneous analysis of multiple samples on a single plate significantly increases throughput. Modern HPTLC, with automated applicators and densitometric scanning, provides reliable quantitative results and can be a powerful tool for routine quality control and purity screening.[7] While its resolution might be slightly lower than that of HPLC, it is often sufficient for many applications in the drug discovery and development process.
Conclusion
Both HPLC and HPTLC are powerful techniques for assessing the purity of synthesized this compound. The choice between them should be guided by the specific analytical needs of the laboratory. For in-depth analysis and the separation of complex impurity profiles, HPLC is the superior choice. For rapid screening, routine quality control, and high-throughput applications, HPTLC offers a time and cost-efficient alternative. By understanding the strengths and limitations of each technique, researchers can make informed decisions to ensure the quality and integrity of their synthesized compounds.
References
- 1. ctlatesting.com [ctlatesting.com]
- 2. High-performance thin layer chromatography: A powerful analytical technique in pharmaceutical drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. ijirt.org [ijirt.org]
- 6. jfda-online.com [jfda-online.com]
- 7. merckmillipore.com [merckmillipore.com]
Comparative Crystallographic Analysis of 6-Chloropyridazine-3-carbonitrile Derivatives and Related Heterocycles
A detailed examination of the molecular geometry and crystal packing of 6-chloropyridazine-3-carbonitrile and its derivatives reveals key structural motifs and intermolecular interactions that are crucial for crystal engineering and drug design. This guide provides a comparative analysis of available X-ray crystallographic data for this class of compounds and related pyridazine derivatives, offering insights for researchers, scientists, and professionals in drug development.
The pyridazine ring is a significant pharmacophore in medicinal chemistry, known for its diverse biological activities. The substitution pattern on this heterocyclic core plays a pivotal role in determining its physicochemical properties and, consequently, its interaction with biological targets. X-ray crystallography provides precise data on bond lengths, bond angles, and crystal packing, which are fundamental to understanding structure-activity relationships.
Core Structure and Alternatives
The primary focus of this guide is the this compound scaffold. However, due to the limited availability of a systematic series of its derivatives in the public domain, this guide also incorporates data from closely related pyridazine and pyridine-carbonitrile derivatives to draw meaningful comparisons. These alternatives offer valuable insights into how changes in the core heterocycle and substituent positions affect the overall crystal structure.
Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for a selection of pyridazine derivatives. These compounds, while not all direct derivatives of this compound, share structural similarities that allow for a comparative analysis of their solid-state properties.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| 3-Amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile | C₁₁H₇ClN₄ | Monoclinic | P2₁/c | 3.817(3) | 13.533(10) | 19.607(15) | 93.401(10) | [1] |
| 3,6-di-2-pyridinyl-4-pyridazine carbonitrile | C₁₅H₉N₅ | Monoclinic | P2₁/c | 8.9817(4) | 11.5791(19) | 12.065(2) | 102.289(4) | |
| 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine | C₉H₉ClN₄ | Monoclinic | P2₁/c | 11.2773(3) | 8.4181(2) | 11.3501(3) | 116.529(1) | [2] |
| 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine | C₇H₉ClN₄ | Monoclinic | P2₁/c | 20.6635(19) | 7.8202(6) | 11.3266(8) | 94.140(3) | [3] |
| 6-Chloropyridine-2-carbonitrile | C₆H₃ClN₂ | Monoclinic | P2₁/n | 3.8431(2) | 13.5752(7) | 11.7349(6) | 91.865(2) | [4] |
Analysis of Intermolecular Interactions
The crystal packing of these derivatives is predominantly governed by a combination of hydrogen bonding, π-π stacking, and other weak intermolecular interactions.
In the crystal structure of 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile , a weak intermolecular interaction is observed between the nitrogen atoms of the pyridazine ring of adjacent molecules.[1] Similarly, the structure of 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine exhibits π–π interactions between the centroids of the pyridazine rings of neighboring molecules.[2]
The isomeric 6-chloropyridine-2-carbonitrile packs in the solid state with offset face-to-face π-stacking and intermolecular C—H⋯N interactions involving both the nitrile and the pyridine nitrogen atoms.[4] This highlights the importance of the nitrogen atoms in the heterocyclic ring in directing the crystal packing.
Experimental Protocols
General Synthesis of Pyridazine Derivatives
The synthesis of pyridazine derivatives often involves the cyclocondensation of a 1,4-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For instance, 3-amino-5-(4-chlorophenyl)pyridazine-4-carbonitrile was prepared via a one-pot, three-component reaction of an appropriate arylglyoxal with malononitrile in the presence of hydrazine hydrate.[1]
A general synthetic pathway is illustrated below:
Synthesis and Crystallographic Analysis Workflow
X-ray Crystallography
Single crystals of the target compounds are typically grown by slow evaporation from a suitable solvent. X-ray diffraction data is collected at a specific temperature (e.g., 296 K) using a diffractometer with Mo Kα radiation.[2][3] The crystal structures are then solved by direct methods and refined by full-matrix least-squares procedures.
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship between molecular structure and the resulting solid-state properties, which are key to understanding the behavior of these compounds in a biological context.
Structure-Property Relationship
Conclusion
The X-ray crystallographic analysis of this compound derivatives and their analogues provides invaluable information for understanding their solid-state behavior. The planarity of the pyridazine ring, coupled with the nature and position of its substituents, dictates the intermolecular interactions and ultimately the crystal packing.[5] This guide highlights the need for a more systematic crystallographic study of a series of 6-substituted-pyridazine-3-carbonitrile derivatives to establish a clearer and more comprehensive structure-property relationship for this important class of heterocyclic compounds. Such data would be highly beneficial for the rational design of new drug candidates and advanced materials.
References
- 1. growingscience.com [growingscience.com]
- 2. 3-Chloro-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Chloro-6-[2-(propan-2-ylidene)hydrazinyl]pyridazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile exhibit different intermolecular π-stacking, C—H⋯Nnitrile and C—H⋯Npyridine interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Guide to Pyridazine and Pyridine Scaffolds in Drug Design: A Case Study with NAMPT Inhibitors
An objective comparison of pyridazine and pyridine scaffolds, highlighting their differential impact on potency, selectivity, and metabolic stability in the context of Nicotinamide Phosphoribosyltransferase (NAMPT) inhibitors.
In medicinal chemistry, the selection of a core heterocyclic scaffold is a critical decision that profoundly influences a drug candidate's biological activity, pharmacokinetic properties, and safety profile. Among the most utilized N-heterocycles are pyridine and its diazine bioisostere, pyridazine. While both are six-membered aromatic rings, the presence of a second adjacent nitrogen atom in the pyridazine ring imparts unique physicochemical properties that can be strategically exploited in drug design. This guide provides a direct comparison of these two scaffolds using a case study of urea-containing NAMPT inhibitors, supported by experimental data and detailed protocols.
Physicochemical and Pharmacological Profile Comparison
The strategic replacement of a pyridine ring with a pyridazine ring can significantly alter a compound's properties. Pyridazine is generally less basic and possesses a higher dipole moment than pyridine.[1] This modification can lead to improved solubility, altered hydrogen bonding capacity, and critically, different interactions with metabolic enzymes like Cytochrome P450s (CYPs).[1]
In a notable example from a lead optimization program for NAMPT inhibitors, a class of compounds containing an "exposed" pyridine ring demonstrated potent inhibition of the target enzyme but also undesirable, potent inhibition of the CYP2C9 isoform—a major metabolic enzyme. This off-target activity presents a significant risk for drug-drug interactions. The bioisosteric replacement of the pyridine with a pyridazine ring was investigated to mitigate this risk.
The data below compares a representative pyridine-containing compound (Compound 4 ) with its pyridazine-containing analogue (Compound 16 ).
Table 1: Comparative Performance of Pyridine vs. Pyridazine Scaffolds
| Parameter | Compound 4 (Pyridine) | Compound 16 (Pyridazine) |
| Structure |
|
|
| Target Potency (NAMPT IC₅₀) | 11 nM | 4 nM |
| Off-Target Selectivity (CYP2C9 IC₅₀) | 0.4 µM | > 40 µM |
| Metabolic Stability (HLM t₁/₂) | 13 minutes | 160 minutes |
Data sourced from Gunzner-Toste, J. et al. Bioorg. Med. Chem. Lett. 2013, 23, 3531–3538.
The results clearly demonstrate the advantages of the pyridazine scaffold in this chemical series. The switch from pyridine to pyridazine not only retained, and even slightly improved, potency against the NAMPT target but also dramatically eliminated the off-target CYP2C9 inhibition by over 100-fold. Most strikingly, the metabolic stability in human liver microsomes (HLM) was enhanced more than 12-fold, indicating a significantly reduced rate of metabolic clearance.
Signaling Pathway and Experimental Workflow
To understand the biological context and the methods used to generate the comparative data, the following diagrams illustrate the NAMPT signaling pathway and a typical experimental workflow for assessing metabolic stability.
NAMPT Signaling Pathway
Nicotinamide phosphoribosyltransferase (NAMPT) is the rate-limiting enzyme in the salvage pathway that synthesizes nicotinamide adenine dinucleotide (NAD+), a critical coenzyme for cellular redox reactions and a substrate for signaling enzymes like PARPs and sirtuins. Cancer cells often have a high demand for NAD+, making NAMPT an attractive therapeutic target.
Caption: The NAMPT-mediated NAD+ salvage pathway and the point of inhibition.
Experimental Workflow: Microsomal Stability Assay
The following diagram outlines the key steps in determining the metabolic stability of a compound using human liver microsomes.
Caption: Workflow for a typical in vitro human liver microsomal stability assay.
Detailed Experimental Protocols
The following are representative protocols for the key experiments cited in this guide, based on standard methodologies in the field.
Protocol 1: NAMPT Biochemical Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a test compound against the NAMPT enzyme.
-
Principle: This is a coupled-enzyme assay. NAMPT first converts nicotinamide (NAM) and 5-phosphoribosyl-1-pyrophosphate (PRPP) to nicotinamide mononucleotide (NMN). In a second step, NMN is converted to NAD+, which is then used by a cycling enzyme mix to reduce a probe, generating a fluorescent or colorimetric signal.
-
Materials:
-
Recombinant human NAMPT enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 2 mM DTT, pH 7.5)
-
Substrates: Nicotinamide (NAM), PRPP, ATP
-
Coupling enzymes and detection reagents (e.g., NMNAT, alcohol dehydrogenase, resazurin)
-
Test compounds (serially diluted in DMSO)
-
384-well assay plates
-
-
Procedure:
-
Add 2 µL of serially diluted test compound or DMSO vehicle control to the wells of a 384-well plate.
-
Add 50 µL of a master mix containing NAMPT enzyme, PRPP, and ATP in assay buffer to all wells.
-
Pre-incubate the plate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of NAM substrate to all wells.
-
Incubate for 60 minutes at 37°C.
-
Stop the NAMPT reaction and initiate the detection reaction by adding 50 µL of the coupling enzyme/detection reagent mix.
-
Incubate for 30 minutes at 37°C, protected from light.
-
Measure the signal (e.g., fluorescence at Ex/Em = 540/590 nm) using a microplate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Human Liver Microsome (HLM) Stability Assay
-
Objective: To determine the in vitro metabolic half-life (t₁/₂) of a test compound.
-
Principle: The test compound is incubated with HLM, which contains a rich complement of Phase I metabolic enzymes (primarily CYPs). The reaction is initiated by adding a necessary cofactor (NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.
-
Materials:
-
Pooled Human Liver Microsomes (HLM), stored at -80°C
-
Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Test compound (1 µM final concentration)
-
Ice-cold acetonitrile with an internal standard for quenching
-
96-well incubation and collection plates
-
-
Procedure:
-
Prepare a reaction mixture by adding HLM (final protein concentration 0.5 mg/mL) and test compound (1 µM) to phosphate buffer in a 96-well plate.
-
Pre-incubate the plate at 37°C for 10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3 volumes of ice-cold acetonitrile with an internal standard to terminate the reaction.
-
Once all time points are collected, centrifuge the collection plate at 4000 rpm for 20 minutes to pellet the precipitated protein.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining concentration of the test compound at each time point using a validated LC-MS/MS method.
-
Determine the half-life (t₁/₂) by plotting the natural logarithm of the percent remaining compound versus time and fitting the data to a first-order decay model.
-
Conclusion
The bioisosteric replacement of pyridine with pyridazine is a powerful strategy in medicinal chemistry that can be used to overcome specific liabilities in a lead series. As demonstrated with NAMPT inhibitors, this single modification can decouple on-target potency from off-target effects and dramatically improve metabolic stability. The pyridazine scaffold, with its unique electronic and hydrogen bonding properties, offers a valuable alternative to the more ubiquitous pyridine ring, enabling the fine-tuning of a molecule's properties to achieve a more drug-like profile. This guide underscores the importance of considering such bioisosteric replacements, supported by robust experimental data, in modern drug discovery campaigns.
References
Safety Operating Guide
Proper Disposal of 6-Chloropyridazine-3-carbonitrile: A Guide for Laboratory Professionals
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 6-Chloropyridazine-3-carbonitrile are paramount for laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, ensuring compliance with safety regulations and minimizing risks.
Immediate Safety and Handling Precautions
This compound is a hazardous substance that requires careful handling. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents multiple health risks.
Personal Protective Equipment (PPE) is mandatory when handling this compound.
-
Gloves: Chemical-resistant gloves (e.g., nitrile rubber).
-
Eye Protection: Safety glasses with side shields or chemical goggles.
-
Body Protection: A standard laboratory coat.
-
Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood. For weighing or operations that may generate dust, a dust mask (e.g., N95) is recommended.
Hazard Profile
The following table summarizes the key hazard information for this compound.
| Hazard Class | GHS Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed[1] |
| Acute Toxicity, Dermal | H312: Harmful in contact with skin[1] |
| Acute Toxicity, Inhalation | H332: Harmful if inhaled[1] |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation |
Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed and approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation:
-
Isolate all waste containing this compound. This includes pure, unreacted compound, reaction mixtures, and any contaminated materials such as filter paper, pipette tips, and weighing boats.
-
Avoid mixing this waste stream with incompatible materials, particularly strong oxidizing agents.
-
-
Containerization:
-
Place the solid waste into a clearly labeled, sealable, and chemically compatible waste container. The container must be in good condition, free from leaks, and have a secure lid.
-
-
Labeling:
-
The waste container must be clearly and accurately labeled with the following information:
-
The words "Hazardous Waste "
-
The full chemical name: "This compound "
-
The associated hazards (e.g., "Toxic, " "Irritant ").
-
The date when the waste was first added to the container.
-
-
-
Storage:
-
Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area.
-
The storage area should be away from heat, sparks, open flames, and incompatible chemicals.
-
Spill Management
In the event of a spill, evacuate non-essential personnel and ensure the area is well-ventilated. For a solid spill, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container. For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Safeguarding Your Research: Essential PPE and Handling Protocols for 6-Chloropyridazine-3-carbonitrile
For Immediate Implementation: This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling 6-Chloropyridazine-3-carbonitrile. Adherence to these protocols is essential for ensuring personal safety and proper disposal of hazardous materials.
Personal Protective Equipment (PPE)
The following table summarizes the required personal protective equipment for handling this compound. This compound is harmful if swallowed, in contact with skin, or inhaled, and causes skin and eye irritation.
| PPE Category | Item | Specifications and Use |
| Hand Protection | Chemical-resistant gloves | Nitrile rubber gloves are suitable for handling the solid material and for splash protection. For extended contact or handling solutions, consider Viton® or laminate gloves. Always inspect gloves for integrity before use and replace them immediately if contaminated. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory when handling the compound. A face shield should be worn in addition to goggles when there is a risk of splashing. |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn and buttoned to protect from incidental contact. For procedures with a higher risk of contamination, a chemically resistant apron or suit may be necessary. |
| Respiratory Protection | NIOSH-approved N95 dust mask (or equivalent) | Required when handling the solid powder to prevent inhalation of dust particles. All handling of the solid should be performed in a well-ventilated area, preferably within a chemical fume hood. |
Operational and Disposal Plans
Strict adherence to the following operational and disposal procedures is mandatory to mitigate risks associated with this compound.
Handling and Storage
-
Engineering Controls: All work with solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Personal Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling and before leaving the laboratory.
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Spill Management
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Assess the Spill: Determine the extent and nature of the spill. For large or unmanageable spills, contact your institution's emergency response team.
-
Secure the Area: Restrict access to the spill area.
-
Personal Protective Equipment: Before attempting cleanup, don the appropriate PPE as outlined in the table above, including respiratory protection.
-
Containment and Cleanup:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust.
-
For solutions, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
-
Decontamination: Clean the spill area with a suitable solvent (e.g., soap and water), and collect the cleaning materials for disposal as hazardous waste.
Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Waste Segregation: Collect all solid waste, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and cleanup materials in a dedicated, clearly labeled "Halogenated Organic Waste" container.[1] Do not mix with non-halogenated waste.[1]
-
Container Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Empty Container Decontamination:
-
Triple rinse the empty container with a suitable solvent (e.g., acetone or methanol).
-
Collect the rinsate for disposal as "Halogenated Organic Waste."
-
After decontamination, deface the label on the empty container before disposal in accordance with institutional guidelines.
-
-
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office. Do not dispose of this chemical down the drain. [2]
Visual Safety Protocols
The following diagrams illustrate key workflows for ensuring safety when handling this compound.
Caption: Standard workflow for handling this compound.
Caption: Decision workflow for responding to a spill.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

